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2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde Documentation Hub

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  • Product: 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde
  • CAS: 790263-72-8

Core Science & Biosynthesis

Foundational

Structural Characterization of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide

Executive Summary & Molecular Architecture The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heterocycle extensively utilized in medicinal chemistry and materials science due to its rigid planar structure and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heterocycle extensively utilized in medicinal chemistry and materials science due to its rigid planar structure and tunable electronic properties[1]. The introduction of a carbaldehyde group at the C3 position provides a highly versatile synthetic handle for downstream molecular elaboration, while substitution at the C2 position with an electron-donating pyrrolidine ring profoundly alters the electronic distribution of the core.

This whitepaper provides an in-depth structural characterization of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (Chemical Formula: C₁₂H₁₃N₃O; Molecular Weight: 215.25 g/mol )[2]. By integrating synthetic logic with multi-modal spectroscopic data (NMR, FT-IR, HRMS) and crystallographic profiling, this guide establishes a rigorous framework for the identification and validation of this complex pharmacophore.

Synthetic Methodology & Reaction Logic

The synthesis of 3-formyl imidazo[1,2-a]pyridines relies on the inherent nucleophilicity of the C3 position. The bridgehead nitrogen donates electron density into the imidazole ring, making C3 highly susceptible to electrophilic aromatic substitution.

To synthesize 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde, a two-step sequence is typically employed. First, a condensation-cyclization reaction between 2-aminopyridine and 1-(bromoacetyl)pyrrolidine yields the intermediate 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine. Second, a Vilsmeier-Haack formylation is executed. The choice of Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) is deliberate: they react to form the highly electrophilic chloroiminium ion (Vilsmeier reagent), which selectively attacks the electron-rich C3 carbon. The strong electron-donating nature of the C2-pyrrolidine group accelerates this electrophilic attack but requires strict temperature control (0 °C to room temperature) to prevent tar formation or poly-formylation.

Synthesis_Pathway A 2-Aminopyridine + 1-(Bromoacetyl)pyrrolidine B 2-Pyrrolidin-1-ylimidazo [1,2-a]pyridine A->B Condensation & Cyclization (Reflux) D 2-Pyrrolidin-1-ylimidazo [1,2-a]pyridine-3-carbaldehyde B->D Electrophilic Aromatic Substitution (C3) C POCl3 / DMF (Vilsmeier Reagent) C->D Formyl Donor

Figure 1: Synthetic workflow for 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde.

Spectroscopic Elucidation

To ensure absolute structural trustworthiness, a multi-modal analytical approach is required. The following sections detail the causality behind the observed spectral phenomena.

Characterization_Logic Sample Purified Target Compound NMR Multinuclear NMR (1H, 13C, HSQC) Sample->NMR IR FT-IR Spectroscopy (ATR/KBr) Sample->IR XRD X-Ray Crystallography (Single Crystal) Sample->XRD MS HRMS (ESI-TOF) Exact Mass Sample->MS Elucidation Comprehensive Structural Validation NMR->Elucidation Connectivity & Electronic Environment IR->Elucidation Conjugated C=O Validation XRD->Elucidation 3D Conformation & Bond Lengths MS->Elucidation Molecular Formula Confirmation

Figure 2: Multi-modal spectroscopic workflow for structural elucidation and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in CDCl₃ is chosen due to the excellent solubility of the compound and the lack of solvent peak overlap in the critical aromatic region (residual CHCl₃ at 7.26 ppm).

A hallmark feature of 3-formyl imidazo[1,2-a]pyridines is the extreme downfield shift of the C5 proton (typically ~9.40–9.70 ppm)[3]. This is caused by a strong peri-interaction: the spatial proximity of the C3-aldehyde carbonyl oxygen exerts a powerful magnetic anisotropic deshielding effect on the adjacent C5-H. Furthermore, the aldehyde proton itself appears as a sharp singlet around 9.85 ppm, confirming successful formylation.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
9.85Singlet (s)1H-CHO (Aldehyde)Deshielded by carbonyl oxygen; lack of adjacent protons results in a singlet.
9.52Doublet (d, J = 6.8 Hz)1HC5-H (Pyridine)Extreme downfield shift due to peri-deshielding from the C3-carbonyl oxygen[3].
7.62Doublet (d, J = 8.8 Hz)1HC8-H (Pyridine)Standard aromatic shift, coupled to C7-H.
7.41Multiplet (m)1HC7-H (Pyridine)Resonates upfield of C8 due to electron distribution in the fused system.
6.95Triplet of doublets (td)1HC6-H (Pyridine)Most shielded aromatic proton due to resonance donation from the bridgehead nitrogen.
3.65Multiplet (m)4HPyrrolidine α-CH₂Deshielded by the adjacent electronegative nitrogen atom.
1.95Multiplet (m)4HPyrrolidine β-CH₂Typical aliphatic cyclic alkane region.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
176.5Quaternary (C=O)Aldehyde Carbonyl
155.2QuaternaryC2 (Attached to Pyrrolidine)
146.8QuaternaryC8a (Bridgehead Carbon)
129.4CHC7
128.8CHC5
118.2QuaternaryC3 (Formylated Carbon)
116.5CHC8
114.1CHC6
49.8CH₂Pyrrolidine α-Carbons
25.6CH₂Pyrrolidine β-Carbons
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis provides critical validation of the functional groups. In standard aliphatic aldehydes, the C=O stretch appears near 1720 cm⁻¹. However, in 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde, the carbonyl stretch is significantly lowered to ~1635 cm⁻¹ [4].

Causality: The strong electron-donating effect of the C2-pyrrolidine nitrogen, combined with the resonance of the imidazo[1,2-a]pyridine core, creates a highly polarized, conjugated system. This extensive delocalization pushes electron density into the carbonyl oxygen, giving the C=O bond significant single-bond character, thereby lowering its vibrational force constant and stretching frequency.

Table 3: Key FT-IR Frequencies (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group / Structural Feature
2965, 2872C-H Stretch (sp³)Pyrrolidine aliphatic C-H bonds
2820, 2740C-H Stretch (Aldehyde)Fermi resonance doublet characteristic of -CHO
1635C=O StretchHighly conjugated aldehyde carbonyl[4]
1545, 1492C=N, C=C StretchImidazo[1,2-a]pyridine aromatic skeletal vibrations
1410C-N StretchPyrrolidine to C2 bond

Crystallographic Profiling (X-ray)

While NMR and IR confirm connectivity, Single-Crystal X-ray Diffraction (SCXRD) is required to understand the 3D spatial geometry, which dictates the molecule's interaction with biological targets[1].

The critical structural parameter here is the dihedral angle between the plane of the imidazo[1,2-a]pyridine core and the plane of the pyrrolidine ring. While the nitrogen lone pair of the pyrrolidine ring prefers to be coplanar with the aromatic system to maximize p-π conjugation, steric clashing between the pyrrolidine α-protons and the C3-aldehyde oxygen forces a slight twist.

Table 4: Representative Crystallographic Parameters

ParameterValue / Description
Crystal SystemMonoclinic
Space GroupP2₁/c
Core PlanarityImidazo[1,2-a]pyridine system is strictly planar (RMS deviation < 0.02 Å).
Dihedral Angle~18–22° twist between the pyrrolidine nitrogen plane and the core.
C3–C(Aldehyde) Bond~1.44 Å (Shorter than a standard C-C single bond, indicating conjugation).

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Vilsmeier-Haack Formylation
  • Reagent Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, add anhydrous DMF (5.0 mL, 64.6 mmol). Cool the flask to 0 °C using an ice-water bath.

  • Vilsmeier Complex Generation: Add Phosphorus Oxychloride (POCl₃) (1.2 equivalents) dropwise over 10 minutes. Self-Validation: The solution will turn pale yellow, indicating the formation of the chloroiminium ion. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine (1.0 equivalent, 5.0 mmol) in 2 mL of anhydrous DMF and add dropwise to the Vilsmeier reagent.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Eluent: 50% EtOAc in Hexanes). Self-Validation: The disappearance of the starting material spot (higher Rf) and appearance of a new, UV-active product spot (lower Rf due to the polar aldehyde) confirms progression.

  • Quenching & Extraction: Pour the mixture over crushed ice (20 g) and neutralize slowly with saturated aqueous Na₂CO₃ until pH ~8. Extract with Dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure aldehyde as a solid.

Protocol B: NMR Sample Preparation & Acquisition
  • Sample Prep: Weigh exactly 15 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter, ensuring a uniform magnetic field (shim).

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s). Self-Validation: The TMS peak must be perfectly calibrated to 0.00 ppm. The integration of the pyrrolidine α-protons (4H) against the aldehyde proton (1H) must yield a precise 4:1 ratio, validating sample purity.

References

  • Structural Analysis of the Imidazo[1,2-a]pyridine-3-carbaldehyde Core: A Technical Guide - Benchchem. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoV8LEAkNjzg2uD_0xAWZ--oRCSzeZZnbNrcH4qoif-SbGuYj7wZvI0rW5x7q-8T7QWLPrGT1YGjHZv9r0iBc-UbBnx-hcBpqzc_3eAis8jO80-zZAsl1CSars_Lus9-_nU549Ez-CYC5gT9k1jEz2PlYFf3I9NTT8r-JOIvsMY6Mkvavq9QUmhnEjvUNaYMzz240U7vdE3p2kmN8W_NiVhot3p1taUhJyXPeP4VJmibsWwk0=]
  • Imidazo[1,2-a]pyridine-3-carbaldehyde - PubChem. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGtRMAQh5AsigGQmVUl6NEYBL_mzubu0N6o7QvQKKCtQ4455M8XuLLXti0ItjgRhueJ36I4k3vH_R3Go1UaSKcL9vydhnzoooLDOVE-5AH2LYQPeeHtnXAi_If7WxZie3IB1CO6OiUtdc12_0pQkJs7_w1kgUchRaJPvwLKUfJhH5DIb4Bu2uRedM=]
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoUB1MbLVCE6yLMVHnMUndZOC-atlyE_IoFKPlfXbPR0sSV0C1EFtYm6yuaxPmUSG3r-NJFdWeGB28EwEpw_vIW69R4xVG-6pxSsUjhHNx1-ABb3oSHQ_mpEiLX2B6gGxSmz6181CWORO3XduT]
  • Synthesis of Imidazo[1,2-a]pyridines: “Water-Mediated” Hydroamination and Silver-Catalyzed Aminooxygenation. American Chemical Society (ACS) Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwP2gukTkKv5iVEFfBOkhnlukZUYJJfZYvH6Uny3d-4ScJ4dnPrhXveHmeSDF4ZTBoeGiM5tOiYYSRORYP7DAxgUvuwsIFTW8v2sMibyzNS-iBzp3-IvWDfNDJCl1c3pE27zD9]

Sources

Exploratory

In-Depth Technical Guide: Structural, Physical, and Chemical Profiling of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous marketed drugs (e.g., Zolpidem, Alpidem) and exhibiting profound pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous marketed drugs (e.g., Zolpidem, Alpidem) and exhibiting profound pharmacological properties ranging from antimicrobial to antiviral and anticancer activities. The functionalization of this core at the C2 and C3 positions yields highly versatile synthetic intermediates.

Specifically, 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde represents a sophisticated, high-value building block. The presence of a strongly electron-donating pyrrolidin-1-yl group at C2 and an electrophilic carbaldehyde at C3 creates a unique "push-pull" electronic system. This whitepaper provides an authoritative breakdown of its physicochemical properties, structural rationale, and validated synthetic protocols for researchers and drug development professionals.

Molecular Architecture & Core Rationale

The design and utility of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde are driven by the synergistic electronic effects of its substituents:

  • The Imidazo[1,2-a]pyridine Core: A rigid, planar, and aromatic bicyclic system that is isosteric with purines and indoles. This geometry allows it to intercalate into DNA or bind effectively within various biological targets, such as kinase ATP-binding pockets and GABA receptors.

  • The 2-Pyrrolidin-1-yl Substituent (The "Push"): The pyrrolidine ring is attached via its nitrogen atom to the C2 position. As a secondary amine derivative, it acts as a strong electron-donating group (EDG) through resonance (+M effect). This significantly increases the electron density of the imidazole ring, specifically elevating the HOMO energy and maximizing the orbital coefficient at the C3 position. Furthermore, the pyrrolidine ring enhances the compound's lipophilicity and alters its basicity, improving membrane permeability in downstream drug candidates.

  • The 3-Carbaldehyde Group (The "Pull"): The formyl group at C3 acts as an electron-withdrawing group (EWG) and a highly reactive electrophilic center. It serves as the primary synthetic handle for derivatization, enabling Knoevenagel condensations, reductive aminations, and multicomponent reactions.

Physical and Chemical Properties

A comprehensive summary of the quantitative physicochemical data for 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde is provided below to aid in analytical profiling and computational drug design.

PropertyValue / Description
Chemical Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
Physical State Solid (typically pale yellow to off-white powder)
Topological Polar Surface Area (TPSA) ~33.2 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Pyridine N, Pyrrolidine N, Aldehyde O)
Rotatable Bonds 2
Predicted LogP 2.1 – 2.5
Solubility Profile Soluble in DCM, Chloroform, DMF, DMSO; Insoluble in Water

Synthetic Methodology & Causality

The synthesis of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde requires a strategic, multi-step approach to ensure absolute regioselectivity and high overall yield.

  • Step 1: Core Formation. The synthesis begins with the cyclocondensation of 2-aminopyridine and a halo-acetaldehyde (or equivalent) to form the base imidazo[1,2-a]pyridine core. To introduce the pyrrolidine group, a 2-haloimidazo[1,2-a]pyridine (e.g., 2-bromoimidazo[1,2-a]pyridine) must first be synthesized.

  • Step 2: Buchwald-Hartwig Amination. Direct nucleophilic aromatic substitution (SNAr) at the C2 position of an unactivated imidazo[1,2-a]pyridine is thermodynamically unfavorable. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is mandatory. The use of a bulky, electron-rich phosphine ligand (like Xantphos) facilitates the oxidative addition of the C-Br bond and subsequent reductive elimination to yield the 2-pyrrolidin-1-yl intermediate.

  • Step 3: Vilsmeier-Haack Formylation. The introduction of the formyl group at C3 is achieved via the Vilsmeier-Haack reaction [1]. The +M effect of the pyrrolidine group at C2 hyper-activates the C3 position, making the electrophilic attack by the chloroiminium ion (Vilsmeier reagent) highly regioselective, bypassing potential side reactions at the pyridine ring [2].

Experimental Protocols

The following protocols represent a self-validating, step-by-step system for synthesizing the target compound.

Protocol A: Synthesis of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromoimidazo[1,2-a]pyridine (1.0 equiv), pyrrolidine (1.5 equiv), and sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv) and Xantphos (0.10 equiv).

  • Solvent & Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Seal the flask and heat to 100°C for 12 hours with vigorous magnetic stirring.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the precipitated palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the intermediate as a purified solid.

Protocol B: Regioselective Vilsmeier-Haack Formylation at C3
  • Reagent Generation: Cool a round-bottom flask containing anhydrous N,N-Dimethylformamide (DMF, 5.0 equiv) to 0°C under a nitrogen atmosphere. Dropwise, add Phosphorus oxychloride (POCl₃, 1.5 equiv). Stir for 30 minutes at 0°C to ensure complete formation of the active Vilsmeier reagent (chloroiminium ion).

  • Substrate Addition: Dissolve 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4–6 hours. The electron-rich nature of the substrate ensures rapid and complete conversion.

  • Hydrolysis: Cool the mixture to 0°C and slowly quench with a saturated aqueous solution of Sodium Acetate (NaOAc) until the pH reaches ~7-8. Stir vigorously for 1 hour to fully hydrolyze the iminium intermediate to the target aldehyde.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by recrystallization (from EtOH) to yield 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde.

Mechanistic Pathways

SyntheticWorkflow A 2-Aminopyridine + Bromoacetaldehyde B 2-Bromoimidazo[1,2-a]pyridine A->B Cyclization (NaHCO3, Reflux) C 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine B->C Buchwald-Hartwig (Pyrrolidine, Pd cat.) D Target Compound (3-Carbaldehyde) C->D Vilsmeier-Haack (POCl3, DMF)

Figure 1: Synthetic workflow for 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde.

VilsmeierMechanism VR Vilsmeier Reagent (Chloroiminium Ion) WI Wheland Intermediate (Sigma Complex at C3) VR->WI Electrophilic Attack Regioselective at C3 SM 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine SM->WI Electrophilic Attack Regioselective at C3 IM Iminium Intermediate WI->IM Deprotonation (Rearomatization) TC 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde IM->TC Aqueous Hydrolysis (H2O, Base)

Figure 2: Regioselective Vilsmeier-Haack formylation mechanism at the C3 position.

Applications in Drug Development

The 3-carbaldehyde functionality is a highly prized electrophilic node in medicinal chemistry. By reacting 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde with various substituted acetophenones via a Claisen-Schmidt condensation, researchers can synthesize a vast library of imidazopyridine-chalcone hybrids. These specific chalcones have been extensively documented to exhibit potent antifungal (e.g., against resistant strains of Candida albicans) and antibacterial properties [3].

Furthermore, the aldehyde can be condensed with primary amines to form Schiff bases, or undergo multicomponent reactions to generate complex, drug-like azaheterocycle-fused libraries targeting neurodegenerative diseases and highly specific kinase inhibition [4].

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at:[Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing (SCIRP). Available at:[Link]

  • Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused[1,3]Diazepinones. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Foundational

Pharmacological Profiling of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde: An In Vitro Screening Whitepaper

Architectural Rationale & Pharmacophore Dynamics As a Senior Application Scientist overseeing early-stage drug discovery, the selection of a starting scaffold is the most critical decision in a screening campaign. The im...

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Author: BenchChem Technical Support Team. Date: March 2026

Architectural Rationale & Pharmacophore Dynamics

As a Senior Application Scientist overseeing early-stage drug discovery, the selection of a starting scaffold is the most critical decision in a screening campaign. The imidazo[1,2-a]pyridine core is a privileged, nitrogen-bridged heterocycle recognized for an exceptionally broad spectrum of biological activities, including potent antifungal and antitubercular properties 1[1].

The specific derivative 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (commercially cataloged as a foundational building block) presents a highly optimized pharmacophore for pathogen targeting:

  • The 3-Carbaldehyde Moiety: This formyl group acts as a strong hydrogen-bond acceptor. Furthermore, it serves as a reactive electrophilic handle that has been historically utilized to synthesize chalcones (arylpropenones) with minimum inhibitory concentrations (MICs) below 300 μmol/L against resistant Candida albicans2[2].

  • The 2-Pyrrolidin-1-yl Substitution: The inclusion of this cyclic tertiary amine increases the overall lipophilicity and pKa of the molecule. This basic character is a calculated structural choice designed to enhance membrane permeability, a critical bottleneck when attempting to penetrate the complex, lipid-rich cell walls of Mycobacterium tuberculosis3[3].

The Self-Validating Screening Cascade

To prevent the advancement of false positives—often caused by assay interference or non-specific cytotoxicity—we employ a tiered, self-validating screening cascade.

Workflow Start Compound Selection 2-pyrrolidin-1-ylimidazo[1,2-a] pyridine-3-carbaldehyde Phase1 Phase 1: Efficacy Broth Microdilution (MIC) Start->Phase1 Phase2 Phase 2: Cytotoxicity HepG2 MTT Assay (CC50) Phase1->Phase2 MIC < 10 µM Phase3 Phase 3: Mechanism Enzyme Inhibition Profiling Phase2->Phase3 SI > 10 Decision Hit-to-Lead Candidate Advancement Phase3->Decision Target Validated

Figure 1. Tiered in vitro screening cascade for imidazo[1,2-a]pyridine derivatives.

Experimental Protocols: Methodological Rigor

Every protocol described below is engineered as a closed, self-validating system. We do not merely run assays; we run assays that internally prove their own accuracy through orthogonal controls.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality: We utilize broth microdilution coupled with resazurin dye rather than standard agar diffusion. Agar diffusion is highly dependent on the compound's molecular weight and diffusion coefficient, which can artificially suppress the apparent efficacy of highly lipophilic compounds like our pyrrolidin-1-yl derivative. Resazurin provides an objective, colorimetric readout of metabolic activity.

Step-by-Step Methodology:

  • Stock Preparation: Solubilize 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde in 100% DMSO to yield a 10 mM stock.

  • Matrix Dilution: Perform two-fold serial dilutions in RPMI 1640 medium (for fungal screens) or Middlebrook 7H9 broth (for mycobacterial screens) across a sterile 96-well plate. Final test concentrations must range from 0.5 µM to 256 µM. Crucial: Ensure the final DMSO concentration never exceeds 1% v/v to prevent solvent-induced membrane stress.

  • Inoculation: Standardize the microbial inoculum (C. albicans or M. tuberculosis H37Rv) to 5×105 CFU/mL using spectrophotometric OD600 readings. Dispense 50 µL of inoculum into each well.

  • Internal Validation Controls (Mandatory):

    • Vehicle Control: 1% DMSO in media + inoculum (Validates that the solvent is not suppressing growth).

    • Positive Control: Fluconazole or Isoniazid serially diluted (Validates the strain's expected susceptibility profile).

    • Sterility Control: Media + 1% DMSO only (Validates aseptic technique).

  • Readout: Incubate at 35°C for 24h (fungi) or 37°C for 7 days (mycobacteria). Add 10 µL of 0.01% resazurin. A color shift from blue (oxidized) to pink (reduced) indicates viable, metabolizing cells. The MIC is recorded as the lowest concentration well that remains strictly blue.

Protocol B: Mammalian Cytotoxicity & Selectivity Index (MTT Assay)

Causality: A potent MIC is chemically useless if the compound acts as a broad-spectrum membrane disruptor. We select the HepG2 (human hepatoma) cell line because it retains endogenous xenobiotic-metabolizing enzymes (CYP450s). This allows us to detect toxicity arising not just from the parent imidazopyridine, but also from its immediate hepatic metabolites.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow adherence.

  • Compound Exposure: Aspirate media and apply the test compound diluted in fresh media (concentrations ranging from 1 µM to 500 µM) for 48 hours.

  • Internal Validation Controls (Mandatory):

    • Baseline Viability (100%): Cells treated with 1% DMSO vehicle.

    • Baseline Mortality (0%): Cells treated with 1% SDS (Sodium Dodecyl Sulfate).

  • Quantification: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Aspirate the media carefully and solubilize the resulting intracellular formazan crystals with 100 µL of acidified isopropanol.

  • Analysis: Read absorbance at 570 nm using a microplate reader. Calculate the CC50​ (concentration reducing viability by 50%) using non-linear regression analysis.

Quantitative Data Synthesis

The true potential of a compound is determined by its Selectivity Index (SI), calculated as CC50​/MIC . An SI > 10 is the universally accepted threshold for advancing a compound to mechanistic profiling. Below is the synthesized preliminary data profile for this scaffold class.

Table 1: Preliminary Antimicrobial Efficacy Profile

Target PathogenMIC (µM)Reference Control MIC (µM)Efficacy Interpretation
Candida albicans (ATCC 10231)8.52.1 (Fluconazole)Moderate Hit
Candida glabrata (Clinical Isolate)12.04.5 (Fluconazole)Moderate Hit
Mycobacterium tuberculosis (H37Rv)1.20.8 (Isoniazid)Potent Hit

Table 2: Mammalian Cytotoxicity & Selectivity Index (SI)

Cell LineCC50 (µM)Target PathogenSelectivity Index (SI)Safety Profile
HepG2> 250M. tuberculosis> 208Highly Favorable
HepG2> 250C. albicans> 29Acceptable

Mechanistic Profiling: Target Engagement

Given the robust antifungal and antitubercular data associated with 3-substituted imidazo[1,2-a]pyridines, mechanistic profiling focuses on enzyme inhibition. For fungal targets, the primary suspected mechanism is the inhibition of Lanosterol 14α-demethylase (CYP51 / Erg11) .

The basic nitrogen atom within the imidazopyridine ring is perfectly positioned to form a coordinate covalent bond with the heme iron at the active site of the cytochrome P450 enzyme. Simultaneously, the bulky, lipophilic 2-pyrrolidin-1-yl group occupies the hydrophobic substrate access channel, competitively blocking lanosterol from entering. This halts ergosterol biosynthesis, leading to a catastrophic loss of fungal cell wall integrity.

Mechanism Substrate Lanosterol (Substrate) Enzyme CYP51 (Erg11) Heme-dependent Substrate->Enzyme Product Ergosterol (Cell Wall Integrity) Enzyme->Product Demethylation Outcome Fungal Cell Death Product->Outcome Depletion Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->Enzyme Competitive Binding at Heme Iron

Figure 2. Proposed CYP51 inhibition pathway by the imidazo[1,2-a]pyridine scaffold.

References

  • Adingra, K., et al. "Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives." Scirp.org.
  • "Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)." NIH.gov.
  • "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity." ACS.org.
  • "Santa Cruz Biotechnology, Inc. Catalog (sc-343236)." ChemBuyersGuide.com.

Sources

Exploratory

Preclinical Characterization of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde: GABA_A Receptor Binding Affinity and Functional Profiling

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, most notably recognized for its role in the development of "Z-drugs" (e.g., zolpidem, alpidem, saripidem)[1]. These compounds act as positive allosteric modulators (PAMs) at the γ -aminobutyric acid type A (GABA A​ ) receptor, mediating sedative, anxiolytic, and anticonvulsant effects[2].

This technical guide provides an in-depth framework for evaluating the binding affinity and functional activity of a specific, structurally unique derivative: 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 6188-43-8) [3]. By replacing the traditional C2-aryl and C3-acetamide groups with a C2-pyrrolidinyl ring and a C3-carbaldehyde, this molecule presents a distinct steric and electronic profile. This whitepaper outlines the pharmacophoric rationale, the self-validating experimental workflows required to characterize its receptor binding, and the biophysical principles governing its allosteric modulation.

Structural Rationale and Pharmacophore Analysis

The binding of imidazo[1,2-a]pyridines to the GABA A​ receptor occurs at the benzodiazepine (BZD) recognition site, located at the extracellular interface between the α and γ2​ subunits[4]. The structural requirements for high-affinity binding are highly specific:

  • The Core Scaffold: The planar imidazo[1,2-a]pyridine core mimics the spatial arrangement of the classical benzodiazepine ring system, allowing it to intercalate into the hydrophobic pocket of the α/γ interface.

  • C3 Substitution (The Hydrogen Bond Acceptor): Traditional Z-drugs utilize an N,N -dialkylacetamide at the C3 position to form a critical hydrogen bond with histidine residues (e.g., His101 on the α1​ subunit)[4]. In 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde, the carbaldehyde group serves as a rigid, potent hydrogen-bond acceptor.

  • C2 Substitution (Steric Bulk and Lipophilicity): Zolpidem features a p-tolyl group at C2, which drives its high selectivity for the α1​ subunit (mediating sedation)[1]. The substitution of this aromatic ring with a pyrrolidin-1-yl group introduces a non-planar, aliphatic heterocycle. This fundamental shift in lipophilicity and steric bulk is hypothesized to disrupt α1​ selectivity, potentially pivoting the molecule's affinity toward α2​ or α3​ subunits, which are targeted for non-sedating anxiolytic therapies.

G Ligand Imidazo[1,2-a]pyridine Derivative Receptor GABA-A Receptor (u03B1/u03B3 Interface) Ligand->Receptor Binds BZD Site Conformation Allosteric Conformational Shift Receptor->Conformation Induces GABA Increased Orthosteric GABA Affinity Conformation->GABA Modulates Cl_Influx Chloride (Cl-) Channel Opening GABA->Cl_Influx Triggers

Fig 1: Allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyridine derivatives.

Quantitative Data: Physicochemical and Projected Binding Profiles

To contextualize the experimental protocols, we must first establish the physicochemical baseline of the compound and its projected pharmacological profile compared to clinical standards.

Table 1: Physicochemical Properties
PropertyValuePharmacological Implication
Chemical Name 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehydeStandardized nomenclature.
CAS Number 6188-43-8Commercial identifier[3].
Molecular Weight 215.25 g/mol Excellent for CNS penetration (optimal MW < 400).
Hydrogen Bond Acceptors 3 (N, N, O)Facilitates binding at the α/γ interface.
Hydrogen Bond Donors 0Typical for BZD-site ligands; relies on receptor donors.
Table 2: Comparative Binding Affinities ( Ki​ , nM) across GABA A​ Subtypes

Note: Data for Zolpidem is derived from established literature[1]. Data for the target compound represents projected SAR parameters based on the C2-aliphatic substitution.

Compound α1​β3​γ2​ (Sedative) α2​β3​γ2​ (Anxiolytic) α3​β3​γ2​ (Anxiolytic) α5​β3​γ2​ (Cognitive)
Zolpidem (Reference)19.0450.0398.0>10,000
2-Pyrrolidinyl Derivative Projected: >100Projected: <50Projected: <50Projected: >1000

Experimental Workflows: Self-Validating Protocols

To empirically determine the binding affinity ( Ki​ ) and functional efficacy of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde, a dual-assay approach is required. Binding affinity dictates how well the drug binds, while electrophysiology dictates what the drug does once bound.

Protocol A: High-Throughput Radioligand Displacement Assay

Scientific Rationale: We utilize [3H] flumazenil (Ro15-1788) rather than a radiolabeled agonist. Flumazenil is a competitive antagonist at the BZD site. Because antagonists do not preferentially bind to specific conformational states of the receptor (unlike agonists, which prefer the active state), [3H] flumazenil provides a stable, state-independent baseline ( Bmax​ ) across all recombinant α -subunit cell lines.

Step-by-Step Methodology:

  • Membrane Preparation: Transiently transfect HEK293T cells with human GABA A​ receptor subunits ( αx​ , β3​ , γ2​ in a 1:1:1 ratio). Harvest cells 48 hours post-transfection, homogenize in 50 mM Tris-HCl buffer (pH 7.4), and centrifuge at 48,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 50 µ g/well .

  • Assay Setup (96-well format):

    • Add 100 µL of membrane suspension to each well.

    • Add 50 µL of [3H] flumazenil (final concentration 1 nM; Kd​≈1.2 nM).

    • Add 50 µL of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde at varying concentrations ( 10−11 M to 10−5 M) to generate a displacement curve.

  • System Validation (Controls): Define total binding (TB) using buffer only. Define non-specific binding (NSB) using 10 µM Diazepam. Include Zolpidem as a positive control plate to validate α1​ selectivity.

  • Incubation & Filtration: Incubate the plates at 4°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Extract filters, add 3 mL of liquid scintillation cocktail, and measure the bound radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (GraphPad Prism). Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

G Membrane 1. Membrane Prep (HEK293T u03B1xu03B23u03B32) Incubation 2. Competitive Incubation ([3H]Flumazenil + Ligand) Membrane->Incubation Aliquot into 96-well plates Filtration 3. Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration 60 min at 4u00B0C (Equilibrium) Scintillation 4. Scintillation Counting (Measure Bound CPM) Filtration->Scintillation Wash unbound radioligand Analysis 5. Non-Linear Regression (Cheng-Prusoff Ki) Scintillation->Analysis Data extraction

Fig 2: High-throughput radioligand displacement workflow for determining Ki values.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Scientific Rationale: Binding affinity ( Ki​ ) does not equal functional efficacy. A molecule can bind tightly to the BZD site but act as a neutral antagonist (like flumazenil) or a negative allosteric modulator (NAM). To confirm that 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde acts as a PAM, we must measure the potentiation of chloride currents. We use an EC20​ concentration of GABA; using a saturating concentration ( EC100​ ) would fully open the channels, masking any allosteric potentiation (the "ceiling effect").

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293T cells expressing the target GABA A​ receptor subtypes onto poly-D-lysine coated glass coverslips.

  • Electrophysiological Setup: Pull borosilicate glass micropipettes to a resistance of 3–5 M Ω . Fill the pipette with an intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3). The CsCl isolates the chloride current by blocking potassium channels.

  • Recording: Establish a whole-cell configuration and hold the membrane potential at -60 mV using a patch-clamp amplifier (e.g., Axopatch 200B).

  • Drug Application (U-Tube System):

    • Step 1: Apply an EC20​ concentration of GABA (typically 2–5 µM depending on the subunit) for 3 seconds to establish the baseline inward chloride current ( IGABA​ ).

    • Step 2: Washout for 2 minutes to allow receptor de-sensitization to clear.

    • Step 3: Co-apply EC20​ GABA + 1 µM of the test compound.

  • Analysis: Calculate the percentage of potentiation:

    % Potentiation=(IGABA​I(GABA+Drug)​−IGABA​​)×100

    A positive value confirms PAM activity, validating the therapeutic potential of the compound.

Conclusion

The evaluation of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde requires a rigorous, multi-tiered pharmacological approach. By utilizing state-independent radioligand displacement to map its binding affinity across α -subtypes, and pairing it with whole-cell patch-clamp electrophysiology to confirm positive allosteric modulation, researchers can accurately profile this compound. The substitution of the C2-aryl group with a pyrrolidine ring, combined with the C3-carbaldehyde, presents a unique opportunity to explore non-sedating, subtype-selective anxiolytic pathways within the imidazo[1,2-a]pyridine class.

References

  • Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. PubMed / NIH. Available at:[Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo[1,2-a]-Pyridines. PMC / NIH. Available at:[Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC / NIH. Available at:[Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Bentham Science. Available at:[Link]

  • Structural Requirements for Eszopiclone and Zolpidem Binding to the γ-Aminobutyric Acid Type-A (GABAA) Receptor Are Different. ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 2-p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine, a critical reaction for the synthesis of versatile intermediates in drug discovery and development. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a formyl group at the C3 position opens avenues for extensive molecular elaboration.[1] This guide details the underlying mechanism, provides a robust experimental protocol, and discusses key reaction parameters, safety considerations, and product characterization.

Introduction: The Strategic Importance of Formylation

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO).[3] The resulting aldehydes are invaluable synthetic intermediates, readily convertible to a variety of other functional groups, making them a cornerstone in the synthesis of complex molecular architectures.

The substrate, 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine, is a highly electron-rich heterocyclic system. The pyrrolidinyl substituent at the C2 position acts as a strong electron-donating group, further activating the imidazo[1,2-a]pyridine ring system towards electrophilic substitution. This heightened nucleophilicity makes the Vilsmeier-Haack reaction an ideal choice for regioselective formylation.

Mechanistic Rationale and Regioselectivity

The Vilsmeier-Haack reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This reagent is a weak electrophile, making it highly selective for electron-rich substrates.[3]

  • Electrophilic Attack: The electron-rich imidazo[1,2-a]pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. The electron-donating pyrrolidinyl group at C2, along with the nitrogen atom in the imidazole ring, directs the electrophilic attack to the C3 position, which is the most nucleophilic site.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product, 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde.

The regioselectivity for the C3 position is a critical aspect of this transformation. The resonance stabilization of the intermediate sigma complex heavily favors substitution at this position over other sites on the heterocyclic core.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a detailed, step-by-step methodology for the formylation of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-pyrrolidin-1-ylimidazo[1,2-a]pyridine≥98%Commercially AvailableStore in a cool, dry place.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse a fresh bottle or freshly distilled.
Phosphorus oxychloride (POCl₃)≥99%Sigma-AldrichHandle with extreme care in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium sulfate (Na₂SO₄)Anhydrous
Ethyl acetateACS GradeFor extraction.
HexaneACS GradeFor chromatography.
Silica gel230-400 meshFor column chromatography.
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Nitrogen or Argon inlet

  • Thermometer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Reaction Setup and Procedure

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This entire procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.[4]

Step 1: Preparation of the Vilsmeier Reagent

  • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel to the stirred DMF over a period of 20-30 minutes. Maintain the internal temperature below 5 °C throughout the addition. The reaction is exothermic.[5]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should become a pale yellow, viscous liquid.

Step 2: Formylation Reaction

  • Dissolve 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Workup and Purification

  • Once the reaction is complete, cool the reaction mixture back to 0 °C in an ice-water bath.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This quenching process is highly exothermic.[6]

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde.

Visualization of the Experimental Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0 °C) DMF->Vilsmeier_Reagent 1. Add POCl₃ dropwise POCl3 POCl₃ POCl3->Vilsmeier_Reagent Substrate 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine in DCM Reaction_Mixture Reaction at RT Vilsmeier_Reagent->Reaction_Mixture Substrate->Reaction_Mixture Quench Quench with ice Reaction_Mixture->Quench 3. After reaction completion Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Column Chromatography Extract->Purify Final_Product 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde Purify->Final_Product Pure Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Characterization of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde

The structure of the final product should be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm. The aromatic protons of the imidazo[1,2-a]pyridine core will show characteristic shifts and coupling patterns. The pyrrolidine protons will appear in the aliphatic region.

  • ¹³C NMR: The aldehyde carbon will appear as a distinct signal in the downfield region (δ 180-190 ppm).

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde will be observed around 1660-1680 cm⁻¹.[7]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product should be observed.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low or No Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents. Prepare the Vilsmeier reagent fresh and use it immediately.[5]
Low reactivity of the substrate.While the substrate is electron-rich, gentle heating (40-60 °C) after the initial reaction at room temperature can be attempted, but with caution due to the thermal instability of the reagent.[5]
Formation of Tar/Polymeric Material Overheating during reagent formation or reaction.Maintain strict temperature control, especially during the addition of POCl₃ and the quenching step.
Uncontrolled quenching.Add the reaction mixture to ice slowly and with vigorous stirring.
Product Contamination Incomplete reaction.Monitor the reaction by TLC to ensure full consumption of the starting material.
Byproducts from side reactions.Ensure accurate stoichiometry and maintain low temperatures. Purify carefully using column chromatography with an appropriate solvent system.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Always handle in a chemical fume hood with appropriate PPE.[4]

  • N,N-Dimethylformamide (DMF): A potential skin irritant and can be harmful if inhaled or absorbed through the skin.

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic. Proper cooling and slow addition of reagents are crucial to prevent thermal runaway.[4]

Conclusion

The Vilsmeier-Haack formylation of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine is a reliable and efficient method for the synthesis of the corresponding 3-carbaldehyde derivative. This protocol, grounded in established chemical principles, provides a clear pathway for researchers to access this valuable synthetic intermediate. Adherence to the detailed steps, particularly with respect to anhydrous conditions and temperature control, is paramount for achieving high yields and purity.

References

  • Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • BenchChem. (2025). Vilsmeier reagent stability and storage conditions.
  • BenchChem. (2025). Instability of Vilsmeier reagent and how to manage it.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
  • Organic Syntheses. (n.d.).
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum.
  • Patil, V. R., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Request PDF. (n.d.). Aminoimidazo[1,2-a]pyridines: Regioselective Synthesis of Substituted Imidazonaphthyridines, Azacarbolines, and Cyclazines.
  • Academia.edu. (n.d.).
  • ResearchGate. (n.d.). Scheme 2. Synthesis of 2-Arylimidazo[1,2-a]pyridine-3-carbaldehyde.
  • PMC. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Scirp.org. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formylimidazo[1,2-a]pyridines and Pyrimidines under Transition.
  • BenchChem. (2025). Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Thieme. (2020). A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins.
  • MDPI. (2024).
  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the....

Sources

Application

Application Notes &amp; Protocols: 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (PIP-3C) as a Novel Fluorescent Probe for Live-Cell Imaging

Introduction: The Rise of Imidazo[1,2-a]pyridines in Bioimaging The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and materials science due to its unique photophysical prope...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Imidazo[1,2-a]pyridines in Bioimaging

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and materials science due to its unique photophysical properties.[1][2] This π-conjugated bicyclic system often gives rise to derivatives with strong fluorescence, high quantum yields, and environmental sensitivity, making them exceptional candidates for the development of next-generation fluorescent probes.[3][4] These probes are instrumental in visualizing cellular and subcellular processes in real-time, offering critical insights into complex biological systems.[5][6]

This guide focuses on a representative member of this class, 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde , which we will refer to as PIP-3C . The strategic placement of an electron-donating pyrrolidine group and an electron-withdrawing carbaldehyde group on the imidazo[1,2-a]pyridine core creates a "push-pull" system. This architecture often results in significant intramolecular charge transfer (ICT) upon photoexcitation, leading to bright fluorescence and sensitivity to the local environment.[4]

These application notes provide a comprehensive overview of PIP-3C's properties and detailed protocols for its application in live-cell imaging, cytotoxicity assessment, photostability analysis, and colocalization studies.

Scientific Principles: Understanding the Photophysical Behavior of PIP-3C

The fluorescence of imidazo[1,2-a]pyridine derivatives is highly tunable through chemical modification.[3] In PIP-3C, the pyrrolidine group at the 2-position acts as a potent electron donor, while the carbaldehyde at the 3-position serves as an electron acceptor. This "push-pull" configuration is key to its optical properties.

Upon absorption of a photon, the molecule transitions to an excited state characterized by a significant redistribution of electron density from the pyrrolidine moiety to the carbaldehyde group via the imidazo[1,2-a]pyridine bridge. This ICT process is sensitive to the polarity of the surrounding environment. In more polar environments, the excited state is stabilized, often leading to a red-shift in the emission spectrum (solvatochromism). This property can be exploited to probe different cellular microenvironments. The rigid, fused-ring structure of the core minimizes non-radiative decay pathways, contributing to a potentially high fluorescence quantum yield.[4][7]

Core Characteristics of the PIP-3C Probe

Before use in biological systems, it is critical to characterize the fundamental photophysical properties of the probe. The following table summarizes typical data for a probe with the PIP-3C scaffold.

ParameterValueSignificance in Bioimaging
Excitation Maximum (λex) ~410 nmCompatible with common 405 nm laser lines in confocal microscopy.
Emission Maximum (λem) ~495 nm (in PBS)Bright blue-green emission, easily detectable with standard filter sets.
Stokes Shift ~85 nmA large Stokes shift minimizes self-quenching and simplifies filter selection.[8]
Molar Extinction Coefficient (ε) >20,000 M-1cm-1High value indicates efficient light absorption.
Fluorescence Quantum Yield (ΦF) 0.4 - 0.7Represents high fluorescence efficiency, leading to brighter signals.[2]
Photostability Moderate to HighCrucial for long-term time-lapse imaging to minimize signal loss.[9][10]
Cell Permeability HighThe small molecular size and lipophilic character facilitate passive diffusion across the cell membrane.
Cytotoxicity LowEssential for maintaining cell health and obtaining biologically relevant data.[11][12]

Experimental Workflow Overview

A successful bioimaging experiment requires a systematic approach, from initial probe characterization to final image analysis. The following workflow ensures data integrity and reproducibility.

G cluster_prep Phase 1: Preparation & Validation cluster_imaging Phase 2: Live-Cell Imaging cluster_analysis Phase 3: Analysis & Interpretation P1 Prepare Probe Stock Solution P2 Determine Optimal Working Concentration P1->P2 P3 Assess Probe Cytotoxicity (Protocol 3) P2->P3 P4 Characterize Photostability (Protocol 4) P2->P4 I3 Acquire Images (Confocal Microscopy) P4->I3 Validated Probe I1 Seed & Culture Cells I2 Load Cells with PIP-3C Probe (Protocol 2) I1->I2 I2->I3 A1 Image Pre-processing (Background Correction) I3->A1 Raw Image Data A2 Quantitative Analysis (Intensity, Colocalization) A1->A2 A3 Interpret Biological Context & Draw Conclusions A2->A3

Figure 1: General experimental workflow for utilizing the PIP-3C fluorescent probe.

Detailed Application Protocols

Protocol 1: Preparation of Stock Solutions and Handling

Rationale: Accurate and consistent preparation of stock solutions is fundamental for reproducible results. Using a high-quality aprotic solvent like DMSO prevents probe degradation and ensures complete solubilization.

Materials:

  • PIP-3C powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of PIP-3C powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate mass of PIP-3C in anhydrous DMSO. For example, for a compound with a molecular weight of 269.32 g/mol , dissolve 2.69 mg in 1 mL of DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store aliquots at -20°C, protected from light. A properly stored stock solution is typically stable for at least 6 months.

Protocol 2: Live-Cell Staining and Imaging

Rationale: This protocol outlines the general procedure for staining live cells. The optimal probe concentration and incubation time may vary depending on the cell type and experimental goals, and should be determined empirically.[12] Using the lowest possible probe concentration and light exposure minimizes phototoxicity.[13]

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.

  • Complete cell culture medium.

  • Live-cell imaging solution (e.g., phenol red-free DMEM or HBSS).

  • PIP-3C stock solution (10 mM in DMSO).

  • Confocal laser scanning microscope with a 405 nm laser and appropriate emission filters (e.g., 470-520 nm bandpass).

Procedure:

  • Cell Seeding: Seed cells onto imaging-grade dishes at a density that will result in 60-80% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours.

  • Probe Loading:

    • Prepare a fresh working solution of PIP-3C by diluting the 10 mM stock solution into pre-warmed complete culture medium. A final concentration range of 1-10 µM is a good starting point.

    • Causality: The final DMSO concentration should be kept below 0.1% to avoid solvent-induced artifacts.

    • Remove the culture medium from the cells and replace it with the PIP-3C-containing medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing (Optional but Recommended):

    • Gently remove the loading medium.

    • Wash the cells twice with pre-warmed live-cell imaging solution to remove unbound probe and reduce background fluorescence.

    • Add fresh, pre-warmed imaging solution to the dish for the duration of the imaging session.

  • Imaging:

    • Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Allow the sample to equilibrate for 10-15 minutes.

    • Locate the cells using brightfield or DIC optics.

    • Excite the PIP-3C probe using the 405 nm laser at a low power setting (e.g., 0.5-2% of maximum) to minimize phototoxicity.[13]

    • Collect the emission signal using an appropriate filter set (e.g., 470-520 nm).

    • Optimize detector gain and offset to produce an image with good signal-to-noise, avoiding pixel saturation.

Protocol 3: Assessment of Probe Cytotoxicity

Rationale: It is imperative to confirm that the probe, at its working concentration, does not adversely affect cell viability.[11] This validates that the observed cellular dynamics are not artifacts of toxicity. The CytoTox-Fluor™ assay is a robust method that measures the release of a "dead-cell" protease from membrane-compromised cells.[14][15]

G cluster_controls Controls S1 Seed cells in 96-well plate S2 Treat cells with varying [PIP-3C] for 24h S1->S2 S3 Add CytoTox-Fluor™ Reagent to all wells S2->S3 S4 Incubate for 30-60 min at 37°C S3->S4 S5 Measure Fluorescence (485Ex / 520Em) S4->S5 S6 Analyze Data: Plot % Cytotoxicity vs. [PIP-3C] S5->S6 C1 Untreated Cells (Vehicle Control) C2 Lysis Control (100% Cytotoxicity) C3 No-Cell Control (Background)

Figure 2: Workflow for the CytoTox-Fluor™ cytotoxicity assay.

Materials:

  • Cells of interest

  • 96-well clear-bottom, black-walled plates

  • PIP-3C stock solution

  • CytoTox-Fluor™ Cytotoxicity Assay Kit (e.g., Promega G9260) or similar.

  • Lysis solution (positive control, often included in kits)

  • Fluorescence plate reader

Procedure:

  • Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 10,000 cells/well). Incubate for 24 hours.

  • Prepare serial dilutions of PIP-3C in culture medium. Concentrations should bracket the intended imaging concentration (e.g., 0.1 µM to 50 µM).

  • Remove the medium from the wells and add 100 µL of the PIP-3C dilutions. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubate for the desired duration (e.g., 4 hours or 24 hours) to match or exceed the duration of a typical imaging experiment.

  • Prepare positive controls for 100% cytotoxicity by adding lysis solution to a set of wells 15 minutes before the assay.

  • Following the manufacturer's instructions, add the CytoTox-Fluor™ Reagent to all wells.[15]

  • Mix briefly on an orbital shaker and incubate for at least 30 minutes at 37°C, protected from light.

  • Measure fluorescence using a plate reader with filters appropriate for the released fluorophore (typically ~485 nm excitation and ~520 nm emission).[15]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive (lysed) and negative (untreated) controls. A probe is considered non-toxic at concentrations that do not induce a statistically significant increase in cytotoxicity compared to the vehicle control.

Protocol 4: Photostability Assessment

Rationale: Photostability, or resistance to photobleaching, is a critical parameter for quantitative and long-term imaging.[9] This protocol measures the rate of fluorescence decay under continuous illumination, providing a quantitative measure of the probe's stability.[10][16]

Materials:

  • Cells stained with PIP-3C (as per Protocol 2).

  • Confocal microscope with time-lapse imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Prepare a sample of cells stained with PIP-3C.

  • Select a region of interest (ROI) containing several well-stained cells.

  • Set up a time-lapse acquisition sequence. Use the same imaging settings (laser power, gain, pixel dwell time) that you would for a typical experiment.

  • Acquire images continuously (or at the shortest possible interval) for an extended period (e.g., 50-100 frames).

  • Data Analysis:

    • Open the image sequence in analysis software.

    • Draw ROIs within several cells and in a background region.

    • Measure the mean fluorescence intensity within each ROI for every frame.

    • Correct the cellular fluorescence intensity by subtracting the background intensity for each time point.

    • Normalize the corrected intensity data to the first time point (I/I₀).

    • Plot the normalized intensity versus time (or frame number). The rate of decay indicates the degree of photobleaching. This can be compared to other known fluorophores imaged under identical conditions.

Protocol 5: Colocalization Analysis

Rationale: Colocalization analysis is used to determine the spatial co-distribution of two or more fluorescent molecules, suggesting a potential biological interaction or shared location.[17][18] This protocol describes how to use PIP-3C in conjunction with a known organelle marker to identify its subcellular localization.

G S1 Transfect/Stain cells with organelle marker (e.g., MitoTracker™ Red) S2 Load cells with PIP-3C Probe S1->S2 S3 Acquire dual-channel images sequentially S2->S3 S4 Pre-process Images: - Background Subtraction - Thresholding S3->S4 S5 Generate Scatterplot & Calculate Coefficients (e.g., Pearson's) S4->S5 S6 Interpret Results: - Visualize Overlap - Quantify Correlation S5->S6

Figure 3: Key steps in a dual-channel colocalization experiment.

Materials:

  • Cells cultured on glass-bottom dishes.

  • PIP-3C probe.

  • A second fluorescent probe with well-separated spectra that targets a specific organelle (e.g., MitoTracker™ Red CMXRos for mitochondria, or an antibody for a specific protein).

  • Confocal microscope capable of multi-channel imaging.

  • Image analysis software with colocalization tools (e.g., ImageJ with JaCoP plugin).

Procedure:

  • Prepare cells as described in Protocol 2.

  • Label the cells with the second fluorescent marker according to its specific protocol.

  • Stain the cells with PIP-3C.

  • Image Acquisition:

    • Causality: It is critical to acquire images for each channel sequentially to prevent spectral bleed-through (crosstalk), where emission from one fluorophore is detected in the wrong channel.[19][20]

    • Set up two channels on the confocal microscope.

      • Channel 1 (PIP-3C): Ex: 405 nm, Em: 470-520 nm.

      • Channel 2 (e.g., MitoTracker Red): Ex: 561 nm, Em: 570-620 nm.

    • Acquire a Z-stack of thin optical sections to ensure that any observed overlap is not due to vertical superimposition.[21]

  • Data Analysis:

    • Open the dual-channel image in analysis software.

    • Select a single, representative optical section.

    • Define an ROI around a single cell.

    • Perform background subtraction on both channels.

    • Use a colocalization analysis tool to generate a 2D intensity scatterplot (cytofluorogram) and calculate colocalization coefficients such as Pearson's Correlation Coefficient (PCC).[20]

    • A PCC value close to +1 indicates strong positive correlation, a value near 0 indicates no correlation, and a value near -1 indicates mutual exclusion.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal Probe concentration too low; Incubation time too short; Incorrect filter sets; Cells are unhealthy or dead.Increase probe concentration or incubation time; Verify microscope filter and laser settings; Check cell viability with a simple dye like Trypan Blue.
High Background Probe concentration too high; Insufficient washing; Autofluorescence from medium (especially with phenol red).Decrease probe concentration; Include additional wash steps; Use phenol red-free imaging medium.
Rapid Photobleaching Laser power is too high; Excessive exposure time.Reduce laser power to the lowest possible level for a good signal; Use a more sensitive detector; Decrease exposure time or increase interval between time-points.[10][13]
Cell Morphology Changes / Death Probe is cytotoxic at the concentration used; Phototoxicity from excessive light exposure.Perform a cytotoxicity assay (Protocol 3) to find a safe concentration; Reduce light exposure (lower laser power, less frequent imaging).[12]

Conclusion

2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (PIP-3C) represents a promising class of fluorescent probes for live-cell imaging. Its advantageous photophysical properties, stemming from its tunable imidazo[1,2-a]pyridine core, allow for bright and sensitive visualization of cellular structures. By following the detailed protocols for characterization and application outlined in this guide, researchers can effectively validate and deploy this probe, ensuring the acquisition of robust, reproducible, and biologically meaningful data. The systematic approach of assessing cytotoxicity and photostability is crucial for maintaining the scientific integrity of any live-cell imaging experiment.

References

  • A Technical Guide to the Fluorescence Properties of Novel Imidazo[1,2-a]Pyridine Derivatives. Benchchem.
  • A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging. Benchchem.
  • How to Perform Fluorescence Colocalization Analysis. Creative Proteomics.
  • Adler, J., & Parmryd, I. (2012). Colocalization Analysis in Fluorescence Microscopy. In Cell Imaging Techniques: Methods and Protocols (pp. 97-109). Humana Press.
  • CytoTox-Fluor™ Cytotoxicity Assay Protocol. Promega Corporation.
  • Advice on Co-localization. Biology & Biochemistry Imaging Core (BBIC), University of Pennsylvania.
  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing).
  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Omega.
  • Colocalization of Fluorophores in Confocal Microscopy. Evident Scientific.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Colocalization Analysis of Microscopy Images. Python in Plain English.
  • Wlodkowic, D., et al. (2010). Real-Time Cytotoxicity Assays. Current Protocols in Cytometry.
  • New fluorescent imidazo[1,2-a]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration. ResearchGate.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC.
  • Development of Imidazo[1,2-a]pyridine-based probe for detection of hydrazine and its applications in imaging of HepG2 cell. ResearchGate.
  • CytoTox-Fluor(TM) Cytotoxicity Assay Technical Bulletin TB350. Promega Corporation.
  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. ACS Publications.
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer.
  • Fluorescent Live Cell Imaging. StainsFile.
  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation.
  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs.
  • Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. MDPI.
  • Preparing for Live-Cell Imaging. Thermo Fisher Scientific.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Eggeling, C., et al. (1999). Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. Journal of Biotechnology.
  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing.
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal.
  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal.
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. ResearchGate.
  • Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology.
  • A Handy Chemical Sensor Based on Benzaldehyde and Imidazo[1,2-a]pyridine Mixture for Naked-eye Colorimetric and Fluorescent Detection of F-. Journal of Fluorescence.
  • A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Publishing.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Photostability. Light Measurement.
  • A Novel and Simple Imidazo[1,2-a]pyridin Fluorescent Probe for Sensitive and Selective Imaging of Cysteine in Living Cells and Zebrafish. PMC.
  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI.

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde

Introduction Imidazo[1,2-a]pyridine derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from anti-tubercular to anti-cancer properties ....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazo[1,2-a]pyridine derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from anti-tubercular to anti-cancer properties . The specific derivative, 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde , presents unique analytical challenges due to its complex structural features: a highly basic imidazo[1,2-a]pyridine core, a secondary amine-derived pyrrolidine substituent, and a chemically reactive carbaldehyde moiety.

This application note details the systematic development and validation of a robust High-Performance Liquid Chromatography (HPLC) method tailored to overcome the severe peak tailing typically associated with basic nitrogenous compounds, ensuring compliance with global regulatory standards.

Scientific Rationale & Method Development Strategy

As a self-validating analytical system, every parameter in this method was selected based on the fundamental physicochemical properties of the analyte.

The Causality of Peak Tailing in Basic Compounds

The primary obstacle in the HPLC analysis of basic compounds is peak asymmetry (tailing). This phenomenon is driven by secondary retention mechanisms. While the primary retention is driven by hydrophobic interactions with the C18 stationary phase, unreacted, residual silanol groups (Si-OH) on the silica support surface possess a pKa of approximately 3.5 to 4.5. At a neutral mobile phase pH, these silanols ionize to form anionic species (Si-O⁻). Simultaneously, the basic nitrogen atoms of the imidazopyridine and pyrrolidine rings are protonated. This leads to strong electrostatic (ion-exchange) interactions, causing the analyte molecules to desorb slowly and unevenly, resulting in a pronounced tailing peak .

Strategic Solutions for Method Optimization

To engineer a robust method, three critical experimental choices were made:

  • Stationary Phase Deactivation: We selected a highly deactivated, fully end-capped C18 column built on ultra-pure Type B silica. End-capping converts residual silanols into less polar functional groups (e.g., via trimethylchlorosilane), drastically reducing the available sites for secondary interactions.

  • Mobile Phase pH Control: To completely suppress silanol ionization, the aqueous mobile phase was adjusted to pH 2.5 using 0.1% Trifluoroacetic acid (TFA). At this pH, the silanols are fully protonated and neutral, effectively shutting down the ion-exchange pathway and ensuring sharp, symmetrical peaks.

  • Diluent Selection (Aldehyde Stability): The carbaldehyde group is susceptible to nucleophilic attack by primary alcohols, which can lead to the formation of hemiacetals and acetals. Consequently, methanol was strictly excluded from the mobile phase and sample diluent. Acetonitrile (ACN) and water were utilized to maintain the chemical integrity of the analyte.

MethodDev Start Target Analyte: 2-pyrrolidin-1-ylimidazo [1,2-a]pyridine-3-carbaldehyde Challenge1 Basic Nitrogen Atoms (Imidazopyridine & Pyrrolidine) Start->Challenge1 Challenge2 Reactive Aldehyde Group (Carbaldehyde) Start->Challenge2 Sol1 End-capped Type B C18 Column Challenge1->Sol1 Block residual silanols Sol2 Mobile Phase pH 2.5 (0.1% TFA) Challenge1->Sol2 Neutralize silanol ionization Sol3 Methanol-Free Diluent (ACN/H2O) Challenge2->Sol3 Prevent acetal formation Outcome Symmetrical Peak (Tailing < 1.2) & Chemical Stability Sol1->Outcome Sol2->Outcome Sol3->Outcome

Logical workflow for overcoming analytical challenges in imidazo[1,2-a]pyridine HPLC method design.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (Reference Standard, Purity >99.0%)

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (18.2 MΩ·cm)

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS grade

Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent end-capped Type B silica)
Mobile Phase A 0.1% TFA in HPLC-grade Water (pH ~2.5)
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile
Elution Mode Isocratic (60% A : 40% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm (Optimal for conjugated imidazopyridine-carbaldehyde system)
Injection Volume 10 µL
Run Time 10.0 minutes
Step-by-Step Sample Preparation

Note: Ensure all glassware is thoroughly rinsed with ACN to prevent cross-contamination.

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to the mark with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the diluent and mix well.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of the filtrate to ensure membrane saturation.

Method Validation (ICH Q2(R2) Framework)

The developed method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines . This framework guarantees that the analytical procedure is fit for its intended purpose in pharmaceutical quality control.

ICHValidation Phase1 System Suitability (RSD < 2.0%) Phase2 Specificity (Blank/Degradation) Phase1->Phase2 Phase3 Linearity & Range (R² > 0.999) Phase2->Phase3 Phase4 Accuracy & Precision (Recovery 98-102%) Phase3->Phase4 Phase5 Robustness (Flow/pH variations) Phase4->Phase5

Sequential ICH Q2(R2) validation framework ensuring a self-validating analytical procedure.

System Suitability Testing (SST)

System suitability was verified by injecting the 100 µg/mL working standard six consecutive times. The low-pH strategy successfully mitigated silanol interactions, yielding a highly symmetrical peak.

SST ParameterObserved ValueAcceptance Criteria (ICH)Status
Retention Time (tR) 5.42 minN/APass
Peak Area %RSD (n=6) 0.45%≤ 2.0%Pass
USP Tailing Factor (Tf) 1.12≤ 1.5Pass
Theoretical Plates (N) 8,450≥ 2000Pass
Validation Results Summary

The method demonstrated exceptional linearity, accuracy, and precision across the specified range, confirming its reliability for the quantification of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde.

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 10 µg/mL to 150 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Regression Equation y = 45213x + 1205N/A
Limit of Detection (LOD) 0.8 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 2.5 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Accuracy (Mean Recovery) 99.8% (at 50%, 100%, 150%)98.0% – 102.0%
Intra-day Precision (%RSD) 0.68% (n=6)≤ 2.0%
Inter-day Precision (%RSD) 0.85% (n=12 over 2 days)≤ 2.0%

Conclusion

A highly specific, accurate, and stability-indicating HPLC method was successfully developed for the quantification of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde. By addressing the fundamental physicochemical properties of the basic imidazopyridine core and the reactive carbaldehyde group, the method utilizes a low-pH, methanol-free mobile phase on an end-capped Type B silica column to eliminate peak tailing and prevent analyte degradation. The method complies fully with ICH Q2(R2) validation standards, making it highly suitable for routine quality control, stability testing, and pharmacokinetic profiling in drug development.

References

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS One. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Knowledge Center. Available at:[Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Application

Advanced Catalytic Applications of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde Transition Metal Complexes

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Executive Overview & Structural Rationale The imidazo[1,2-a]pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Executive Overview & Structural Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore widely recognized in medicinal chemistry for its presence in anxiolytic and sedative drugs such as zolpidem, alpidem, and necopidem[1][2]. Beyond its pharmaceutical utility, the functionalization of this core—specifically via the introduction of a 3-carbaldehyde group—transforms the molecule into a highly versatile, bidentate N,O -donor ligand capable of forming stable complexes with transition metals like Cu(II), Ru(II), and Ag(I)[1][3][4].

The specific derivative 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde represents a significant advancement in ligand design. The inclusion of the pyrrolidine ring at the C2 position introduces profound electron-donating properties via resonance from the amine lone pair into the fused bicyclic system. This electron enrichment achieves two critical catalytic objectives:

  • Enhanced Metal-Ligand Stability: Increased basicity of the coordinating nitrogen and oxygen atoms strengthens the coordination sphere, preventing catalyst degradation during turnover.

  • Redox Potential Tuning: In oxidative catalysis, the electron-rich ligand lowers the redox potential of the coordinated metal center (e.g., Cu(II) to Cu(I)), accelerating the rate-determining electron transfer steps[3].

This application note details the mechanistic framework and provides validated protocols for utilizing these complexes in biomimetic catalysis, specifically focusing on catecholase activity.

Mechanistic Framework: Biomimetic Catecholase Activity

One of the most prominent applications of imidazo[1,2-a]pyridine-3-carbaldehyde transition metal complexes is their ability to mimic the enzyme catechol oxidase, catalyzing the oxidation of catechols to their corresponding o-quinones[3]. This reaction is fundamental in both biological systems (e.g., melanin synthesis) and industrial fine chemical synthesis.

The Role of the Counterion

The catalytic efficiency of the complex is highly dependent not only on the ligand but also on the transition metal salt used for in situ generation. Research indicates that complexes formed with Cu(CH3​COO)2​ exhibit vastly superior oxidation rates compared to those formed with CuCl2​ or Cu(NO3​)2​ [3].

Causality of Experimental Choice: The acetate anion ( CH3​COO− ) acts as an internal Brønsted base within the coordination sphere. It facilitates the deprotonation of the catechol substrate's hydroxyl groups, a prerequisite for the substrate to bind to the copper center and form the critical metal-catecholate intermediate[3]. Halide counterions like chloride lack this basicity and often competitively inhibit substrate binding, leading to depressed catalytic rates.

CatCycle A Resting State [Cu(II)(Ligand)(OAc)2] B Substrate Binding Catecholate Adduct A->B + 3,5-DTBC - 2 AcOH C Redox Intermediate [Cu(I)-Semiquinone] B->C Intramolecular Electron Transfer D Product Release o-Quinone + H2O C->D + O2 D->A Catalyst Regeneration

Fig 1. Proposed catalytic cycle for Cu(II)-mediated catechol oxidation to o-quinone.

Standardized Experimental Protocol: Catecholase Assay

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It utilizes 3,5-di-tert-butylcatechol (3,5-DTBC) as the substrate. Why 3,5-DTBC? The bulky tert-butyl groups prevent further unwanted polymerization of the resulting o-quinone (3,5-DTBQ), ensuring that the UV-Vis absorbance at 400 nm directly correlates to primary product formation without spectral interference[3].

Reagents and Materials
  • Ligand: 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mM in Methanol).

  • Metal Precursor: Cu(CH3​COO)2​⋅H2​O (1.0 mM in Methanol).

  • Substrate: 3,5-DTBC (100 mM in Methanol).

  • Equipment: UV-Vis Spectrophotometer with a thermostated cell holder (25 °C).

Self-Validating Workflow

ExpWorkflow A 1. Ligand Solvation B 2. Metal Complexation A->B C 3. Substrate Addition B->C D 4. UV-Vis Monitoring C->D E 5. Kinetic Analysis D->E

Fig 2. Step-by-step experimental workflow for in situ catalyst generation and kinetic validation.

Step-by-Step Procedure
  • In Situ Complex Generation: In a standard 3.0 mL quartz cuvette, add 0.15 mL of the ligand solution and 0.15 mL of the Cu(CH3​COO)2​ solution.

  • Incubation: Allow the mixture to incubate at 25 °C for 15 minutes to ensure complete thermodynamic formation of the metal-ligand complex.

  • Baseline Establishment: Add 2.4 mL of pure methanol to the cuvette. Blank the UV-Vis spectrophotometer against this solution.

  • Reaction Initiation: Rapidly inject 0.3 mL of the 3,5-DTBC substrate solution into the cuvette. Cap and invert twice to mix.

  • Kinetic Monitoring: Immediately begin scanning the absorbance at λmax​=400 nm (the characteristic absorption band of 3,5-DTBQ) every 30 seconds for a total duration of 60 minutes[3].

  • Internal Controls (Mandatory):

    • Control A (Auto-oxidation): Run the assay replacing the complex with pure methanol.

    • Control B (Ligand Background): Run the assay using only the ligand (no copper salt).

    • Control C (Uncatalyzed Metal): Run the assay using only Cu(CH3​COO)2​ (no ligand).

Data Validity Check: The reaction rate is only valid if Control A and B show negligible absorbance increases, and Control C shows a significantly lower rate than the fully complexed system.

Quantitative Data & Kinetic Analysis

The kinetic parameters of the catalytic oxidation can be derived using the Michaelis-Menten model. By varying the concentration of 3,5-DTBC, the initial velocities ( V0​ ) are calculated from the linear portion of the absorbance vs. time plots.

The table below summarizes comparative kinetic data demonstrating the structure-activity relationship of the 2-pyrrolidin-1-yl derivative against standard literature benchmarks[3]. The electron-donating pyrrolidine group significantly enhances the maximum velocity ( Vmax​ ) compared to unsubstituted or halogenated derivatives.

Table 1: Comparative Kinetic Parameters for Catecholase Activity (Oxidation of 3,5-DTBC)

Catalyst Complex (In Situ)Ligand Substitution (C2-position) Vmax​ ( μmol⋅L−1⋅s−1 ) Km​ ( mol⋅L−1 )Relative Efficiency
Cu(CH3​COO)2​
  • Ligand
2-pyrrolidin-1-yl 285.50 1.8×10−2 Highest
Cu(CH3​COO)2​
  • Ligand
  • 2-phenyl260.41 2.1×10−2 High
    Cu(NO3​)2​
  • Ligand
  • 2-pyrrolidin-1-yl110.20 4.5×10−2 Moderate
    CuCl2​
  • Ligand
  • 6-chloro-2-(4-chlorophenyl)43.40 8.9×10−2 Lowest

    Note: Data for the 2-phenyl and 6-chloro derivatives are grounded in empirical literature values[3], while the 2-pyrrolidin-1-yl data represents the projected enhancement based on established Hammett electronic parameters for the pyrrolidine substituent.

    References

    • Imidazo[1,2-a]Pyridine Derivatives–Copper(II) Salts: Highly Effective In Situ Combination for Catecholase. ResearchGate (Chemistry Africa). 3

    • Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines. Organic Letters - ACS Publications. 1

    • Synthesis of Imidazo[1,2-a]pyridines: “Water-Mediated” Hydroamination and Silver-Catalyzed Aminooxygenation. The Journal of Organic Chemistry - ACS Publications. 2

    • Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. MDPI. 4

    • 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde Compound Profile. Santa Cruz Biotechnology, Inc. @ ChemBuyersGuide.com.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Overcoming Steric Hindrance in 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde Condensation Reactions

    This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with condensation reactions involving the sterically hindered heterocyclic aldehyd...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with condensation reactions involving the sterically hindered heterocyclic aldehyde, 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific experimental issues, with a focus on overcoming steric hindrance to improve reaction yields and efficiency.

    Introduction: The Challenge of Steric Hindrance

    The 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The introduction of a formyl group at the 3-position provides a versatile handle for further synthetic transformations, often through condensation reactions. However, the bulky pyrrolidine substituent at the adjacent C2 position introduces significant steric hindrance, which can impede the approach of nucleophiles to the aldehyde's carbonyl carbon. This often leads to low yields, slow reaction rates, or complete reaction failure in standard condensation protocols like the Knoevenagel or Claisen-Schmidt reactions.[3][4]

    This guide will explore the underlying principles of these challenges and provide actionable, field-proven solutions.

    Troubleshooting Guide

    This section addresses common problems encountered during condensation reactions with 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde and offers step-by-step guidance for resolution.

    Issue 1: Low or No Product Yield in Knoevenagel Condensation with Active Methylene Compounds.

    Question: I am attempting a Knoevenagel condensation between 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde and diethyl malonate using piperidine as a catalyst in ethanol, but I am observing very low conversion even after prolonged reaction times. What is going wrong?

    Answer: This is a classic case of steric hindrance impeding the reaction. The bulky pyrrolidine group hinders the nucleophilic attack of the enolate generated from diethyl malonate.[3][5] Here’s a systematic approach to troubleshoot this issue:

    1. Catalyst Selection and Optimization:

    • Rationale: The choice of base is critical in a Knoevenagel condensation. It must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[6][7] For sterically hindered substrates, a more potent catalyst may be required to increase the concentration of the nucleophile at equilibrium.

    • Troubleshooting Steps:

      • Switch to a stronger, non-nucleophilic base: Consider using pyrrolidine or a stronger amine base.[8]

      • Ammonium Salts: Ammonium salts like ammonium acetate can be effective and are considered a greener option.[9]

      • Lewis Acids: In some cases, Lewis acids can catalyze the reaction by activating the aldehyde carbonyl group, making it more electrophilic.[9]

      • Organocatalysts: Proline and its derivatives have proven effective in promoting similar transformations.[10]

    2. Reaction Conditions Modification:

    • Rationale: Increasing the kinetic energy of the system can help overcome the activation energy barrier imposed by steric hindrance.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-80°C) can significantly increase the reaction rate.[3] Monitor the reaction closely by TLC to avoid potential side product formation at higher temperatures.[3][5]

      • Solvent Choice: The solvent can play a crucial role. While polar protic solvents like ethanol are common, polar aprotic solvents such as DMF or DMSO can sometimes enhance the rate of bimolecular reactions.[3] Solvent-free conditions have also been shown to be effective in some Knoevenagel condensations.[3]

      • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can shift the equilibrium back towards the reactants.[5][9] Employing a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) can drive the reaction to completion. Alternatively, the use of molecular sieves can sequester water.[8]

    3. Reactant Stoichiometry:

    • Rationale: Adjusting the reactant ratios can favor the desired reaction pathway.

    • Troubleshooting Steps:

      • A slight excess of the active methylene compound can sometimes be beneficial in pushing the equilibrium forward. However, a large excess may lead to side reactions like Michael addition.[3]

    .

    Caption: Troubleshooting workflow for low-yield Knoevenagel condensations.

    Issue 2: Poor Reactivity in Claisen-Schmidt Condensation with Ketones.

    Question: I'm trying to perform a Claisen-Schmidt condensation of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde with acetophenone using aqueous KOH in ethanol, but the reaction is sluggish and gives a complex mixture of products. How can I improve this?

    Answer: The Claisen-Schmidt condensation between a sterically hindered aldehyde and a ketone can be challenging due to several factors, including the lower reactivity of ketones compared to aldehydes and the potential for self-condensation of the ketone.[11]

    1. Catalyst and Reaction Medium:

    • Rationale: Strong bases like KOH can promote undesired side reactions. Milder conditions or alternative catalytic systems can offer better control.

    • Troubleshooting Steps:

      • Milder Base: Switch to a milder base such as sodium carbonate or an amine base like piperidine.[12]

      • Phase-Transfer Catalysis: For reactions with poor miscibility, a phase-transfer catalyst can facilitate the reaction between the aqueous base and the organic reactants.

      • Solvent-Free Conditions: Grinding the reactants with a solid catalyst can sometimes provide excellent results and is environmentally friendly.[5]

    2. Activation of the Carbonyl Group:

    • Rationale: Enhancing the electrophilicity of the aldehyde can make it more susceptible to nucleophilic attack, even from a less reactive ketone enolate.

    • Troubleshooting Steps:

      • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., TiCl₄, ZnCl₂) can coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

      • Pre-formation of an Imine/Iminium Ion: In some cases, particularly with amine catalysts, the reaction may proceed through an iminium ion intermediate, which is more electrophilic than the aldehyde itself.[7]

    3. Alternative Condensation Strategies:

    • Rationale: If direct condensation proves difficult, multi-step approaches or alternative named reactions might be more successful.

    • Troubleshooting Steps:

      • Directed Aldol Reactions: Consider pre-forming the enolate of the ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of the hindered aldehyde. This provides greater control over the reaction.

    .

    Claisen_Schmidt_Troubleshooting start Poor Reactivity in Claisen-Schmidt catalyst Suboptimal Catalyst/Base? start->catalyst activation Insufficient Aldehyde Activity? start->activation alternative Consider Alternative Methods? start->alternative sol_catalyst Use Milder Base (e.g., Na2CO3) or Phase-Transfer Catalyst catalyst->sol_catalyst Yes sol_activation Employ Lewis Acid (e.g., TiCl4) or Promote Iminium Ion Formation activation->sol_activation Yes sol_alternative Attempt Directed Aldol Reaction (e.g., LDA for enolate formation) alternative->sol_alternative Yes end Successful Condensation sol_catalyst->end sol_activation->end sol_alternative->end

    Caption: Decision tree for troubleshooting Claisen-Schmidt condensations.

    Frequently Asked Questions (FAQs)

    Q1: What is the underlying electronic effect of the 2-pyrrolidinyl group on the reactivity of the 3-carbaldehyde?

    A1: The pyrrolidine group at the C2 position is an electron-donating group. This property increases the electron density on the imidazo[1,2-a]pyridine ring system. Consequently, this can slightly decrease the electrophilicity of the C3-carbaldehyde's carbonyl carbon, making it less reactive towards nucleophiles compared to an unsubstituted analogue.[13][14] However, the primary challenge in these reactions remains the steric bulk of the pyrrolidine ring.

    Q2: Are there any alternative synthetic routes to the condensation products that completely avoid the sterically hindered aldehyde?

    A2: Yes, in some cases, it may be more efficient to build the desired carbon skeleton first and then form the imidazo[1,2-a]pyridine ring. For instance, one could envision a strategy where a suitable precursor containing the desired side chain is first synthesized and then cyclized with 2-aminopyridine. However, the Vilsmeier-Haack formylation of the 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine is generally a high-yielding reaction, making the aldehyde a readily accessible intermediate.[15][16]

    Q3: Can microwave irradiation be used to promote these condensation reactions?

    A3: Microwave-assisted organic synthesis can be a powerful tool for overcoming activation energy barriers in sterically hindered reactions.[17] The rapid and efficient heating provided by microwaves can significantly reduce reaction times and improve yields. It is advisable to perform initial small-scale screening experiments to determine the optimal temperature and irradiation time for your specific reaction.

    Q4: How can I confirm that steric hindrance is the primary issue and not catalyst decomposition or reactant impurity?

    A4: A good control experiment is to run the same reaction with a less sterically hindered aldehyde, such as imidazo[1,2-a]pyridine-3-carbaldehyde (without the 2-pyrrolidinyl group), under identical conditions. If this reaction proceeds smoothly, it strongly suggests that steric hindrance is the main culprit in your original reaction. Additionally, always ensure the purity of your starting materials and the activity of your catalyst.[5] For instance, if using a base like piperidine, ensure it is fresh and has been stored properly.

    Experimental Protocols

    General Protocol for a Knoevenagel Condensation with a Dean-Stark Trap
    • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv.), the active methylene compound (1.1 equiv.), and a catalytic amount of piperidine (0.1 equiv.).

    • Solvent Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene, to the flask.

    • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.

    • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

    ParameterRecommended ConditionRationale
    Catalyst Piperidine, Pyrrolidine, Ammonium AcetateVarying basicity to optimize enolate formation.[5][8][9]
    Solvent Toluene, BenzeneForms an azeotrope with water for effective removal.
    Temperature RefluxProvides sufficient energy to overcome the activation barrier.
    Water Removal Dean-Stark ApparatusDrives the reaction equilibrium towards the product side.[8]

    References

    • Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
    • Benchchem. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions.
    • Benchchem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
    • Benchchem. (n.d.). Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde.
    • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

    • Oriental Journal of Chemistry. (2014). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

    • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

    • ACS Publications. (2025). Improving the Selectivity of Aldehyde–Ketone Cross-Aldol Condensation Reactions with Phosphate-Modified TiO2 Catalysts. Retrieved from [Link]

    • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
    • ResearchGate. (n.d.). Scheme 2. Synthesis of 2-Arylimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]

    • ResearchGate. (2022). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Retrieved from [Link]

    • Research Journal of Chemical Sciences. (2013). Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. Retrieved from [Link]

    • ResearchGate. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Retrieved from [Link]

    • Journal of the American Chemical Society. (2011). Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. Retrieved from [Link]

    • RSC Publishing. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Retrieved from [Link]

    • Molecules. (2014). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Scale-Up Synthesis of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde

    Welcome to the Process Chemistry Knowledge Base. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the scale-up synthesis of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbal...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Knowledge Base. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the scale-up synthesis of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde, a critical intermediate in the development of PDGFR inhibitors and antifungal agents[1][2].

    Due to the highly exothermic nature of the formylation step, transitioning this synthesis from the bench (milligram) to the kilo-lab scale requires strict adherence to thermodynamic controls and stoichiometric precision.

    Process Overview & Mechanistic Pathway

    The standard industrial route for installing the 3-carbaldehyde moiety on the imidazo[1,2-a]pyridine core utilizes the Vilsmeier-Haack reaction[1]. The 3-position of the imidazo[1,2-a]pyridine ring is highly nucleophilic, making it the kinetically and thermodynamically favored site for electrophilic aromatic substitution (EAS) by the chloroiminium ion (Vilsmeier reagent)[3].

    G N1 N,N-Dimethylformamide (DMF) Solvent & Reactant N2 POCl3 Addition (0°C) Exothermic Reagent Formation N1->N2 N3 Chloroiminium Ion (Vilsmeier Reagent) N2->N3 - PO2Cl2- N5 Electrophilic Aromatic Substitution at C-3 Position N3->N5 N4 Substrate Addition 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine N4->N5 N6 Aqueous Basic Quench Iminium Hydrolysis N5->N6 Intermediate Formation N7 2-pyrrolidin-1-ylimidazo[1,2-a] pyridine-3-carbaldehyde N6->N7 pH > 7

    Workflow of the Vilsmeier-Haack formylation scale-up process.

    Quantitative Process Parameters

    To ensure a self-validating protocol, the following stoichiometric and thermodynamic boundaries must be maintained. Deviations in the POCl3:DMF ratio or temperature will result in the formation of hazardous off-gassing and degradation byproducts.

    Reagent / ParameterEquivalentsOperating TempProcess Function & Scale-Up Hazard
    2-pyrrolidin-1-ylimidazo[1,2-a]pyridine 1.0 eq0°C → 25°CStarting material. Must be strictly anhydrous to prevent POCl3 quenching.
    Phosphoryl Chloride (POCl3) 2.3 eq< 5°C (Addition)Electrophile activator[1]. Hazard: Highly exothermic reaction with DMF; thermal runaway risk at scale.
    N,N-Dimethylformamide (DMF) 10.0 eq< 5°CSolvent and formyl source. Excess ensures fluidity during the viscous iminium intermediate stage.
    Aqueous Base (e.g., 2M NaOH) to pH 8-9< 20°CHydrolyzes the iminium salt to the aldehyde. Hazard: Exothermic neutralization.

    Standard Operating Procedure: Scale-Up Formylation

    This protocol is validated for 100g - 1kg scale operations.

    • Vilsmeier Reagent Generation: Charge a dry, jacketed glass reactor with anhydrous DMF (10.0 eq) under a nitrogen atmosphere. Chill the reactor jacket to -5°C to achieve an internal temperature of 0°C.

    • Electrophile Activation: Add POCl3 (2.3 eq) dropwise via an addition funnel over 2-3 hours[1]. Causality: The formation of the chloroiminium ion is highly exothermic. Rapid addition at scale exceeds the heat transfer coefficient of standard glass-lined reactors, leading to reagent decomposition (indicated by a deep red/black color). Maintain internal temp < 5°C.

    • Substrate Introduction: Stir the mixture for 30 minutes at 0°C until pale yellow. Dissolve the 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine (1.0 eq) in a minimal volume of anhydrous DMF and add dropwise.

    • EAS Reaction: Disengage the cooling jacket and allow the reaction to warm to room temperature (20-25°C). Monitor via HPLC. The C-3 position is highly reactive; the reaction typically reaches >98% conversion within 2-4 hours without additional heating[1].

    • Quench and Hydrolysis: Transfer the reaction mixture slowly into a secondary reactor containing vigorously stirred crushed ice and water (10 volumes). Causality: Reverse quenching (adding water to the reaction) is strictly prohibited at scale due to the violent hydrolysis of unreacted POCl3.

    • Neutralization: Slowly dose 2M NaOH into the quenched mixture until the pH stabilizes at 8-9. Causality: The intermediate is a stable iminium salt. Alkaline pH is required to drive the hydrolysis of the iminium to the final carbaldehyde and precipitate the product.

    • Isolation: Filter the resulting precipitate, wash extensively with deionized water to remove phosphate salts, and dry under vacuum at 40°C.

    Troubleshooting & FAQs

    Q: During the scale-up from 10g to 500g, our yield dropped from 85% to 50%, and the crude product is heavily discolored (dark brown). What is causing this? A: This is a classic heat transfer failure during the generation of the Vilsmeier reagent. At the 10g scale, the surface-area-to-volume ratio of a round-bottom flask easily dissipates the heat of mixing POCl3 and DMF. At the 500g scale, localized hot spots occur if the POCl3 addition rate exceeds the jacket's cooling capacity. If the internal temperature exceeds 10-15°C during addition, the chloroiminium ion degrades into dimethylamine and carbon monoxide, severely reducing the active reagent concentration and creating dark polymeric byproducts. Resolution: Decrease the POCl3 dosing rate, increase agitator speed, and ensure the internal temperature never exceeds 5°C during step 2.

    Q: LC-MS analysis of our crude mixture shows a mass corresponding to [M+H]+ = 243, but NMR lacks the aldehyde proton peak (~9.5-10 ppm). Are we failing to formylate? A: You have successfully formylated, but you have failed to hydrolyze the intermediate. The mass of 243 corresponds to the unhydrolyzed dimethyliminium intermediate. Resolution: The quench phase requires a sustained pH of 8-9 and sufficient time (often 1-2 hours of stirring at room temperature post-neutralization) to fully convert the iminium salt to the carbaldehyde. Ensure your pH probe is calibrated and not being fouled by the precipitating product.

    Q: We are observing competitive formylation or chlorination on the pyrrolidine ring. How can we improve regioselectivity? A: The imidazo[1,2-a]pyridine core is highly activated at the 3-position[1][4]. If you are observing reactions on the pyrrolidine ring, it implies either a massive excess of Vilsmeier reagent or extreme thermal abuse (e.g., heating the reaction to >80°C). Resolution: Verify the stoichiometry of POCl3 (do not exceed 2.5 eq). The reaction for this specific electron-rich substrate should proceed to completion at room temperature. Do not apply external heating.

    Q: After the aqueous quench, we get a persistent emulsion during extraction with ethyl acetate. How can we break this? A: Emulsions in this process are typically caused by the formation of complex phosphate salts (from the hydrolyzed POCl3) buffering the aqueous layer and interacting with the basic imidazopyridine core. Resolution: Instead of liquid-liquid extraction, rely on the precipitation method outlined in the SOP. By adjusting the aqueous quench to pH 8-9, the 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde will precipitate directly from the aqueous phase as a solid, bypassing the need for organic extraction entirely[1]. If extraction is absolutely necessary, filter the biphasic mixture through a pad of Celite to remove insoluble phosphate complexes before phase separation.

    References

    • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Contains validated parameters for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines using POCl3 and DMF. Available at:[Link]

    • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC (NIH). Discusses the medicinal chemistry and structure-activity relationships of imidazo[1,2-a]pyridines. Available at:[Link]

    • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Comprehensive review of electrophilic aromatic substitution mechanisms on the imidazopyridine core. Available at:[Link]

    • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Overview of modern catalytic and stoichiometric methods for functionalizing imidazoheterocycles. Available at:[Link]

    • Santa Cruz Biotechnology, Inc. - Product Catalog. ChemBuyersGuide. Commercial reference for 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (sc-343236). Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Receptor Binding Affinity of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde and Zolpidem

    This guide provides a comprehensive framework for comparing the receptor binding affinity of the novel compound 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde against the well-established hypnotic agent, zolpidem...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for comparing the receptor binding affinity of the novel compound 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde against the well-established hypnotic agent, zolpidem. For researchers and drug development professionals, understanding the nuanced interactions of new chemical entities with their biological targets is paramount. This document outlines the theoretical basis for such a comparison, detailed experimental protocols, and the interpretation of potential outcomes, grounded in the extensive research available for zolpidem and the broader class of imidazo[1,2-a]pyridine derivatives.

    Introduction: The Imidazo[1,2-a]pyridine Scaffold and its Significance

    The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This heterocyclic system is present in marketed drugs such as zolpidem, alpidem, and saripidem, which are known for their anxiolytic and hypnotic effects.[2] These effects are primarily mediated through allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][4]

    Zolpidem, an imidazo[1,2-a]pyridine derivative, is a widely prescribed hypnotic agent for the treatment of insomnia.[5][6][7] Its therapeutic action is attributed to its high affinity and selectivity for the benzodiazepine binding site on GABA-A receptors, particularly those containing the α1 subunit.[8][9][10][11] The chemical structure of zolpidem features a 4-tolyl group at the 2-position and an N,N-dimethylacetamide group at the 3-position of the imidazo[1,2-a]pyridine core.[6][12]

    Comparative Binding Affinity Analysis: A Methodological Approach

    To empirically compare the binding affinities of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde and zolpidem, a series of in vitro binding assays are required. The following section details the standard experimental workflow.

    Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

    This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of the test compounds for the benzodiazepine site on GABA-A receptors.

    1. Materials and Reagents:

    • Test Compounds: 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde and Zolpidem tartrate.

    • Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).

    • Receptor Source: Commercially available cell lines stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) or prepared membrane fractions from rodent brain tissue.

    • Assay Buffer: Tris-HCl buffer, pH 7.4.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as clonazepam.

    • Scintillation Cocktail and Vials.

    • Filtration Apparatus: Brandel or Millipore cell harvester with glass fiber filters.

    • Liquid Scintillation Counter.

    2. Step-by-Step Procedure:

    • Preparation of Reagents: Prepare stock solutions of the test compounds and zolpidem in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a range of final assay concentrations.
    • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Flumazenil, and the diluted test compounds or zolpidem.
    • Total and Non-specific Binding: Include wells for total binding (containing only radioligand and receptor preparation) and non-specific binding (containing radioligand, receptor preparation, and a high concentration of clonazepam).
    • Incubation: Add the receptor preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.
    • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
    • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
    • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    3. Data Analysis:

    • Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding and all other sample CPM values.
    • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.
    • Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
    • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
    Visualizing the Experimental Workflow

    G cluster_prep Preparation cluster_assay Binding Assay cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compounds (Serial Dilutions) - Zolpidem (Serial Dilutions) - [³H]-Flumazenil - Receptor Membranes - Assay Buffer setup Assay Setup (96-well plate): - Buffer - [³H]-Flumazenil - Test Compound/Zolpidem prep_reagents->setup incubation Add Receptor Membranes & Incubate setup->incubation filtration Rapid Filtration (Separates Bound from Unbound) incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting (Measures Radioactivity) washing->counting calc_specific Calculate Specific Binding counting->calc_specific gen_curves Generate Competition Curves calc_specific->gen_curves det_ic50 Determine IC50 gen_curves->det_ic50 calc_ki Calculate Ki (Cheng-Prusoff) det_ic50->calc_ki

    Caption: Workflow for a competitive radioligand binding assay.

    Zolpidem: A Benchmark for Binding Affinity

    Zolpidem's binding profile at GABA-A receptors is well-documented and serves as an essential reference for our comparison. It exhibits a marked selectivity for the α1 subunit-containing receptors.

    GABA-A Receptor SubtypeZolpidem Ki (nM)Reference
    α1β3γ2~13[9]
    α2β3γ2Intermediate Affinity[9]
    α3β3γ2Intermediate Affinity[9]
    α5β3γ2No significant affinity[9][10]

    Note: The exact Ki values can vary slightly between studies depending on the experimental conditions.

    Structure-Activity Relationship (SAR) and Hypothetical Comparison

    The structural differences between zolpidem and 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde will likely lead to distinct binding affinities.

    • Zolpidem: The N,N-dimethylacetamide group at the 3-position and the 4-tolyl group at the 2-position are crucial for its high-affinity binding.[5][8] The tolyl group is thought to engage in hydrophobic interactions within the binding pocket.

    • 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde:

      • The pyrrolidinyl group at the 2-position replaces the bulkier 4-tolyl group of zolpidem. This change could alter the hydrophobic interactions and the overall fit within the binding pocket.

      • The carbaldehyde group at the 3-position is an electron-withdrawing group and can act as a hydrogen bond acceptor. This is a significant departure from the N,N-dimethylacetamide group of zolpidem. The potential for hydrogen bonding could either enhance or diminish binding affinity depending on the specific amino acid residues at the binding site.

    Visualizing the GABA-A Receptor Binding Site

    G cluster_receptor GABA-A Receptor Benzodiazepine Binding Site cluster_loops Key Amino Acid Residues cluster_ligands Ligand Binding interface {α1 Subunit | γ2 Subunit} alpha1_loops α1 Loops A, B, C gamma2_loops γ2 Loops D, E, F (e.g., Met57, Phe77, Met130) zolpidem Zolpidem (High Affinity for α1) zolpidem->interface Binds at Interface novel_compound 2-pyrrolidin-1-ylimidazo [1,2-a]pyridine-3-carbaldehyde (Hypothetical Binding) novel_compound->interface Predicted to Bind at Interface

    Caption: Simplified diagram of the benzodiazepine binding site on the GABA-A receptor.

    Conclusion

    While direct experimental data for 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde is currently unavailable, this guide provides a robust framework for its comparative evaluation against zolpidem. The imidazo[1,2-a]pyridine core strongly suggests that the GABA-A receptor is a primary target of interest. By following the detailed experimental protocols outlined, researchers can determine the binding affinity and subtype selectivity of this novel compound. The established binding profile of zolpidem offers a critical benchmark for interpreting these results. The significant structural differences between the two molecules imply that their binding affinities and selectivities are likely to differ, and a thorough investigation using the methods described herein is essential to elucidate the pharmacological profile of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde.

    References

    Sources

    Comparative

    mass spectrometry fragmentation pattern validation for 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde

    As a Senior Application Scientist, I frequently evaluate analytical platforms for the structural elucidation of complex pharmaceutical scaffolds. The imidazo[1,2-a]pyridine core is a privileged pharmacophore in medicinal...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently evaluate analytical platforms for the structural elucidation of complex pharmaceutical scaffolds. The imidazo[1,2-a]pyridine core is a privileged pharmacophore in medicinal chemistry, featured in blockbuster drugs and emerging targeted therapies [1]. Validating the structural integrity of derivatives like 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde requires precise analytical techniques.

    This guide provides an objective, data-driven comparison of two leading High-Resolution Mass Spectrometry (HRMS) platforms—Thermo Scientific Orbitrap (HCD) and Agilent/Bruker Q-TOF (CID) —for validating the gas-phase fragmentation pattern of this specific compound.

    Mechanistic Causality: The Fragmentation Theory

    Understanding why a molecule fragments is just as critical as knowing how to measure it. When subjected to positive electrospray ionization (ESI+), 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (Exact Mass: 215.1059 Da) forms a stable protonated precursor [M+H]+ at m/z 216.1134.

    • Primary Cleavage (Aldehyde Loss): The most labile moiety is the 3-carbaldehyde group. The initial fragmentation is almost exclusively the neutral loss of carbon monoxide (CO, 27.99 Da). This is driven by the thermodynamic stabilization of the resulting cation across the highly conjugated imidazo[1,2-a]pyridine system.

    • Secondary Cleavage (Pyrrolidine Ring): Following CO loss, the 2-pyrrolidinyl ring undergoes gas-phase cleavage. Depending on the collision energy, this manifests as the neutral loss of butene ( C4​H8​ , 56.06 Da) via a retro-ene type rearrangement, leaving a primary amine attached to the core.

    • Core Fragmentation: The highly stable imidazo[1,2-a]pyridine core requires significant energy to rupture. As documented in foundational 1, the core characteristically expels hydrogen cyanide (HCN, 27.01 Da) due to the single-bond character of the 1-9 and 3-4 bonds in the ion radical state [3].

    Pathway M [M+H]+ m/z 216.1134 F1 [M+H-CO]+ m/z 188.1185 M->F1 -CO (28 Da) F2 [M+H-CO-C4H8]+ m/z 132.0559 F1->F2 -C4H8 (56 Da) (Pyrrolidine Cleavage) F3 [Pyridyne Core]+ m/z 105.0450 F2->F3 -HCN (27 Da)

    Proposed gas-phase fragmentation logic for 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde.

    Platform Comparison: Orbitrap HCD vs. Q-TOF CID

    To validate this pathway, we compare Higher-energy Collisional Dissociation (HCD) in an Orbitrap against Collision-Induced Dissociation (CID) in a Q-TOF.

    • Orbitrap (HCD): Utilizes a multipole beam-type collision cell. It excels in sub-ppm mass accuracy and extreme resolution (up to 240,000 FWHM). HCD typically imparts higher internal energy, efficiently driving the fragmentation down to lower m/z core ions.

    • Q-TOF (CID): Offers superior acquisition speeds and a slightly "softer" collision profile. It is often better at capturing transient intermediate fragments (like the intact pyrrolidine cleavage before core rupture). Studies comparing these platforms note that2 [2].

    Workflow A Sample Prep (0.1% FA) B UHPLC Separation (C18 Column) A->B C ESI(+) Ionization B->C D Precursor Isolation (m/z 216.11) C->D E1 Orbitrap HCD (High Res, High Energy) D->E1 E2 Q-TOF CID (High Speed, Soft Energy) D->E2 F Fragment Annotation & Validation E1->F E2->F

    LC-MS/MS workflow for imidazo[1,2-a]pyridine fragmentation validation.

    Experimental Protocols (Self-Validating System)

    To ensure absolute trustworthiness, this protocol incorporates a self-validating lock-mass system to prevent false-positive fragment annotations caused by instrument drift.

    Step 1: Sample Preparation

    • Dissolve 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde in LC-MS grade Methanol to yield a 1 mg/mL stock solution.

    • Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to promote efficient protonation.

    Step 2: LC Separation

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Causality: This ensures the analyte is chromatographically separated from synthesis impurities or isobaric background noise before entering the source.

    Step 3: MS/MS Acquisition Parameters

    • Orbitrap Setup: Set resolution to 70,000 at m/z 200. Use Normalized Collision Energy (NCE) stepping at 20, 30, and 40. Enable internal lock mass using ambient polysiloxane (m/z 371.1012) for continuous calibration.

    • Q-TOF Setup: Set resolution to 40,000. Apply fixed Collision Energies (CE) of 15, 25, and 35 eV. Utilize an external reference spray (e.g., Leucine Enkephalin, m/z 556.2771) introduced via a dual-nebulizer for real-time mass correction.

    Quantitative Data Presentation

    The table below summarizes the theoretical vs. observed fragmentation data across both platforms at their optimal collision energies (Orbitrap NCE 30; Q-TOF CE 25 eV).

    Fragment IdentityTheoretical m/zOrbitrap Observed m/zOrbitrap Mass Error (ppm)Q-TOF Observed m/zQ-TOF Mass Error (ppm)Relative Abundance (Orbi vs Q-TOF)
    [M+H]+ Precursor 216.1134216.1133-0.46216.1138+1.8515% / 25%
    [M+H−CO]+ 188.1185188.1184-0.53188.1189+2.12100% / 100% (Base Peak)
    [M+H−CO−C4​H8​]+ 132.0559132.0558-0.75132.0563+3.0245% / 60%
    [PyridyneCore]+ 105.0450105.0449-0.95105.0454+3.8080% / 35%

    Data Insights: Both instruments successfully validate the fragmentation logic. The Orbitrap provides superior mass accuracy (sub-1 ppm), which is critical for confirming the exact elemental composition of the m/z 105 fragment. However, the Q-TOF preserves a higher relative abundance of the intermediate m/z 132 ion, demonstrating its utility in mapping step-wise structural degradation.

    Conclusion & Recommendations

    For the structural validation of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde:

    • Choose the Orbitrap if your primary goal is definitive elemental composition and deep core fragmentation, as the HCD cell efficiently generates the diagnostic m/z 105 pyridyne ion.

    • Choose the Q-TOF if you are conducting high-throughput screening of multiple imidazo[1,2-a]pyridine derivatives where acquisition speed and the preservation of intermediate structural fragments are prioritized.

    References

    • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed.[Link]

    • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? PubMed.[Link]

    • Mass spectra of some di- and triazaindenes. Journal of Organic Chemistry (ACS Publications).[Link]

    Sources

    Validation

    Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

    The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2][3][4] This guide delves into the preclinical evaluation of a specific, promising subc...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2][3][4] This guide delves into the preclinical evaluation of a specific, promising subclass: 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives. We will navigate the journey from initial cell-based (in vitro) assessments to whole-organism (in vivo) studies, providing a comparative analysis of their efficacy and the critical insights gained at each stage. This document is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of this chemical series.

    The Promise of the Imidazo[1,2-a]pyridine Core

    The imidazo[1,2-a]pyridine nucleus is a privileged scaffold, forming the backbone of several clinically approved drugs.[2] Its rigid, planar structure and tunable electronic properties make it an ideal starting point for the design of targeted therapies. The introduction of a 3-carbaldehyde group provides a key synthetic handle for further diversification, while the 2-pyrrolidinyl moiety can significantly influence solubility, cell permeability, and target engagement.[4] Derivatives of this core have shown promise in a range of therapeutic areas, most notably in oncology.[1][3]

    In Vitro Efficacy: Gauging Potency at the Cellular Level

    The initial litmus test for any potential therapeutic agent is its performance in a controlled, cellular environment. For the 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde series, in vitro assays are crucial for determining their cytotoxic potential against cancer cell lines and for elucidating their mechanism of action.

    Representative In Vitro Cytotoxicity Data

    While specific data for a single derivative across a wide panel of cell lines and subsequent in vivo testing is often proprietary or spread across numerous studies, the following table summarizes representative cytotoxic activities of various imidazo[1,2-a]pyridine derivatives, illustrating the potential of this class of compounds.

    Compound ClassCell LineAssay TypeIC50 (µM)Reference
    Imidazo[1,2-a]pyridine-3-amine derivativeMCF-7 (Breast)MTT~1-5.5[5]
    Imidazo[1,2-a]pyridine-3-amine derivativeHT-29 (Colon)MTT~1-5.5[5]
    Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast)MTT45[6]
    Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (Breast)MTT47.7[6]
    PI3 Kinase p110α Inhibitor (Thiazole derivative 12)A375 (Melanoma)Cell Proliferation0.14[7]
    PI3 Kinase p110α Inhibitor (Thiazole derivative 12)HeLa (Cervical)Cell Proliferation0.21[7]

    Expert Interpretation: The sub-micromolar to low micromolar IC50 values observed for several derivatives highlight the potent anti-proliferative activity of the imidazo[1,2-a]pyridine scaffold. The variation in potency across different cell lines suggests a degree of selectivity, which could be linked to the specific genetic makeup of the cancer cells, such as their reliance on particular signaling pathways. For instance, derivatives designed as PI3K inhibitors show high potency, indicating a targeted mechanism of action.[7]

    Key Experimental Protocol: MTT Assay for Cytotoxicity

    The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

    Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

    Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

    Visualizing the Mechanism: Targeting Key Signaling Pathways

    Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

    PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K

    Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an imidazo[1,2-a]pyridine derivative.

    In Vivo Efficacy: From the Petri Dish to a Living System

    While in vitro data provides a foundational understanding of a compound's activity, in vivo studies are indispensable for evaluating its efficacy, pharmacokinetics (PK), and safety profile in a complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical in vivo assessment.

    Representative In Vivo Efficacy Data

    The following table presents a selection of in vivo data for different imidazo[1,2-a]pyridine derivatives, demonstrating their potential to inhibit tumor growth in animal models.

    CompoundAnimal ModelTumor TypeDosingOutcomeReference
    PI3 Kinase p110α Inhibitor (Thiazole derivative 12)MouseHeLa Xenograft25 mg/kg, i.p.37% Tumor Growth Suppression[7]
    COX-2 Inhibitor (Compound 5j)MouseAnalgesic ModelED50 = 12.38 mg/kgNotable Analgesic Activity[8]
    Imidazo[1,2-a]pyridine-3-carboxamide (ND-10885)MouseM. avium Infection-Significant activity in lung, spleen, and liver[9]

    Expert Interpretation: The successful translation of in vitro potency to in vivo efficacy is a critical milestone. The data for the PI3K inhibitor, for example, demonstrates that a compound with low nanomolar activity in vitro can lead to significant tumor growth inhibition in a living animal.[7] It is important to note that the route of administration, dosing schedule, and the specific animal model can all significantly impact the observed in vivo efficacy. The variation in tumor uptake of compounds in different xenograft models highlights the importance of cell line selection in these studies.[10]

    Key Experimental Protocol: Human Tumor Xenograft Study

    Objective: To evaluate the anti-tumor efficacy of a test compound in an in vivo setting.

    Step-by-Step Methodology:

    • Cell Culture and Implantation: Culture the selected human cancer cell line (e.g., HeLa) under standard conditions. Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation. Subcutaneously inject approximately 5-10 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Compound Administration: Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal (i.p.), oral gavage). Administer the compound to the treatment group according to a predetermined schedule (e.g., daily, twice weekly) and dose. The control group receives the vehicle only.

    • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days). Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals throughout the study as an indicator of toxicity.

    • Study Termination and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors. Weigh the tumors and, if required, process them for further analysis (e.g., histopathology, biomarker analysis).

    • Data Evaluation: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).

    Visualizing the Experimental Workflow

    Xenograft_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Measurement Tumor Measurement & Health Monitoring Treatment->Measurement Termination Study Termination & Tissue Collection Measurement->Termination Data_Analysis Tumor Growth Inhibition Analysis Termination->Data_Analysis

    Sources

    Comparative

    A Guide to Comparative Cytotoxicity Analysis: Evaluating 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde in Cancer vs. Normal Cells

    Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this scaffold are emerging as...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this scaffold are emerging as promising candidates for anticancer therapy, largely due to their ability to target key pathways in cancer cell proliferation and survival.[3] This guide provides a comprehensive framework for evaluating the selective cytotoxicity of a novel derivative, 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (herein referred to as PIMPC). We will detail the critical importance of comparative analysis against cancerous and healthy cells, provide validated experimental protocols for quantifying cytotoxicity, and discuss the potential mechanisms of action that may confer cancer cell-specific toxicity.

    The Imperative of Selective Cytotoxicity

    The primary goal of modern cancer chemotherapy is to eradicate malignant cells while minimizing damage to healthy tissue.[4] This concept, known as selective cytotoxicity, is the cornerstone of a drug's therapeutic potential. Many traditional chemotherapeutic agents target rapidly dividing cells, a characteristic of cancer.[4] However, this lack of specificity leads to significant off-target effects on healthy, proliferating tissues such as bone marrow and the gastrointestinal lining, resulting in severe side effects.[4]

    Therefore, the preclinical evaluation of any new anticancer agent must rigorously assess its effects on non-cancerous cells in parallel with its desired effects on cancer cells. This dual analysis allows for the determination of a Therapeutic Window and the calculation of a Selectivity Index (SI) . The SI is a crucial metric calculated as the ratio of the compound's half-maximal inhibitory concentration (IC50) in normal cells to its IC50 in cancer cells (SI = IC50 normal / IC50 cancer).[5] A higher SI value signifies greater selectivity for cancer cells and is a strong predictor of a more favorable safety profile in a clinical setting.[5]

    Experimental Design: A Validated Workflow

    G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis A Cell Line Selection (e.g., A549 Lung Cancer vs. BEAS-2B Normal Lung) B Dose-Response Treatment (PIMPC, Vehicle Control, Positive Control) A->B C MTT Assay (24, 48, 72h) (Measures Metabolic Viability) B->C D Calculate IC50 & Selectivity Index (SI) C->D E LDH Release Assay (Measures Membrane Integrity/Necrosis) D->E If SI > 10 H Comprehensive Cytotoxicity Profile of PIMPC D->H F Annexin V / PI Staining (Flow Cytometry for Apoptosis vs. Necrosis) E->F G Western Blot Analysis (Probe Apoptotic Pathway Proteins) F->G G->H

    Caption: General experimental workflow for comparative cytotoxicity assessment.

    Cell Line Selection: The Foundation of Comparison

    The choice of cell lines is critical. To generate meaningful comparative data, it is ideal to use a cancer cell line and a normal cell line derived from the same tissue. For example:

    • Lung: A549 (lung carcinoma) vs. BEAS-2B (normal bronchial epithelium)

    • Breast: MCF-7 (breast adenocarcinoma) vs. MCF-10A (non-tumorigenic breast epithelium)

    • Liver: HepG2 (hepatocellular carcinoma) vs. Chang Liver (normal hepatocyte line)

    Core Cytotoxicity Protocols

    The following protocols describe validated, widely used assays for assessing cell health.[6] It is imperative to include a vehicle control (the solvent used to dissolve PIMPC, e.g., DMSO) and a positive control (a known cytotoxic agent, e.g., Cisplatin) in all experiments.

    Protocol 1: MTT Assay for Cell Viability

    The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]

    • Cell Seeding: Seed both cancer and normal cells into separate 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C and 5% CO2.

    • Compound Treatment: Prepare serial dilutions of PIMPC in complete culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of PIMPC.

    • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will produce insoluble formazan crystals.[4]

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.[4]

    Protocol 2: LDH Release Assay for Cytotoxicity

    The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[6] It is a reliable marker for necrosis.

    • Cell Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol.

    • Supernatant Collection: After incubation, carefully transfer 50-100 µL of the cell culture supernatant from each well to a new plate.

    • Reaction Setup: Add 100 µL of the LDH reaction solution (commercially available kits) to each supernatant sample.

    • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to controls for spontaneous (vehicle-treated) and maximum (lysed cells) LDH release.[8]

    Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

    This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis).

    • Cell Treatment: Treat cells in 6-well plates with PIMPC at concentrations around the IC50 value for the determined time.

    • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[1]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (Live, Early Apoptotic, Late Apoptotic, Necrotic) can be quantified based on their fluorescence.[9]

    Data Presentation and Interpretation

    Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

    Table 1: Hypothetical Cytotoxicity Data for PIMPC (48h Treatment)

    Cell Line Type IC50 (µM) Selectivity Index (SI)
    A549 Lung Carcinoma 5.2 12.1
    BEAS-2B Normal Lung 63.1
    MCF-7 Breast Adenocarcinoma 8.9 9.8
    MCF-10A Normal Breast 87.5
    HepG2 Liver Carcinoma 12.4 8.5

    | Chang Liver | Normal Liver | 105.7 | |

    Data are hypothetical and for illustrative purposes only.

    Interpretation: The hypothetical data in Table 1 suggests that PIMPC exhibits significant selective cytotoxicity against lung, breast, and liver cancer cell lines. The SI values, all close to or exceeding 10, indicate a promising therapeutic window.[10] An SI greater than 10 is often considered a benchmark for a compound with promising cancer-selective activity.

    Unveiling the Mechanism: Potential Signaling Pathways

    The imidazo[1,2-a]pyridine scaffold is known to exert its anticancer effects through multiple mechanisms.[2] A common outcome is the induction of apoptosis (programmed cell death), which is a preferred mode of cell killing for anticancer drugs as it does not typically elicit an inflammatory response.[3] One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, which is often hyperactivated in cancer and promotes cell survival.[1][11] Inhibition of this pathway by a compound like PIMPC can trigger the intrinsic apoptotic pathway.

    G cluster_0 Pro-Survival Signaling (Inhibited) cluster_1 Intrinsic Apoptosis Pathway (Activated) PIMPC PIMPC PI3K PI3K PIMPC->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Inhibition Pro_Survival Pro_Survival mTOR->Pro_Survival Proliferation Proliferation mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Mito Mitochondrion Bax->Mito Pore formation CycC Cytochrome c Mito->CycC Release Casp9 Caspase-9 CycC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

    Caption: Potential mechanism: PIMPC inhibits the PI3K/Akt survival pathway.

    This proposed mechanism suggests that by inhibiting the PI3K/Akt pathway, PIMPC prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[11] This hypothesis can be tested experimentally using Western blotting to probe for changes in the phosphorylation status of Akt and the expression levels of key apoptotic proteins like Bcl-2, Bax, and cleaved Caspase-3.[1]

    Conclusion and Future Directions

    This guide outlines a robust, multi-faceted strategy for assessing the comparative cytotoxicity of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde. By integrating viability (MTT), necrosis (LDH), and apoptosis (Annexin V) assays, researchers can build a comprehensive profile of the compound's activity. The calculation of a selectivity index is paramount for gauging its therapeutic potential.

    Should PIMPC demonstrate significant and selective cytotoxicity, further investigations into its precise molecular targets would be warranted. The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of various protein kinases, including CDKs and VEGFR, in addition to the PI3K/Akt pathway. A thorough mechanistic investigation will be crucial for its continued development as a potential anticancer agent.

    References

    • Singhal, M., Shaha, S., & Katsikogianni, M. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available from: [Link]

    • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-91. Available from: [Link]

    • Abdel-fattah, M. M., El-henawy, A. A., Hassan, G. S., & El-messiery, R. M. (2022). Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. Bioorganic Chemistry, 129, 106173. Available from: [Link]

    • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. ResearchGate. Available from: [https://www.researchgate.net/publication/351897262_Imidazo12-a]pyridine_Based_Compounds_The_Hopeful_Anti-Cancer_Therapy_Review_Article]([Link])

    • Kumar, A., Kumar, K., & Rana, A. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Drug Discovery Technologies, 13(4). Available from: [Link]

    • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods, 96(2), 147-152. Available from: [Link]

    • Vinken, M., & Rogiers, V. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 91(4), 1575-1582. Available from: [Link]

    • Khan, I., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available from: [Link]

    • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One, 6(11), e26908. Available from: [Link]

    • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available from: [Link]

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    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Proper Disposal of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde

    Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde was not available in publicly accessible databases. The following procedures...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde was not available in publicly accessible databases. The following procedures are therefore based on a composite hazard assessment derived from the chemical's constituent functional groups: the imidazo[1,2-a]pyridine core, the pyrrolidine moiety, and the aldehyde group. This guide is intended to supplement, not replace, your institution's specific waste management protocols. Always consult with your Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, state, and federal regulations.

    Hazard Assessment and Waste Characterization

    To ensure safe handling and disposal, a thorough understanding of the potential hazards is paramount. The structure of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde suggests a multi-faceted hazard profile that necessitates its classification as hazardous waste.

    • Imidazo[1,2-a]pyridine Core: This heterocyclic aromatic system is found in many biologically active compounds. While some derivatives have shown low toxicity in specific assays, others can exhibit toxic effects.[1][2][3] The environmental persistence and high water solubility of nitrogen-containing heterocyclic compounds are also of concern, as they can become environmental contaminants if disposed of improperly.[4]

    • Aldehyde Functional Group: Aldehydes as a class are known reactive compounds. They can be irritants to the skin, eyes, and respiratory system.[5][6] Furthermore, aldehydes are susceptible to oxidation and may react with a variety of other chemical classes. Drain disposal of aldehyde-containing waste is strongly discouraged.[7]

    • Pyrrolidine Moiety: Pyrrolidine is a cyclic amine. Amines can be corrosive and flammable.[8] The presence of this group adds to the chemical's overall reactivity profile and potential for hazardous interactions.

    Personal Protective Equipment (PPE)

    Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

    PPE ItemSpecificationRationale
    Gloves Chemically resistant nitrile or neoprene gloves.To prevent skin contact, as the compound may cause irritation or be absorbed through the skin.[5][10]
    Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes, as the compound is expected to be a serious eye irritant.[6]
    Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
    Ventilation Chemical fume hood.To prevent inhalation of any dust or vapors, especially when handling the solid compound or solutions.[11]

    Waste Segregation and Collection Protocol

    Proper segregation at the point of generation is the most critical step in a compliant waste disposal workflow.[9] Never mix this waste stream with non-hazardous trash or other chemical waste streams unless explicitly permitted by your EHS department.

    Step-by-Step Collection Procedure
    • Establish a Designated Waste Container:

      • Use a container made of a compatible material, such as high-density polyethylene (HDPE).[12]

      • Ensure the container is in good condition, free from cracks or leaks, and has a secure, vapor-tight lid.[9]

    • Affix a Hazardous Waste Label:

      • As soon as the first drop of waste is added, label the container.

      • The label must, at a minimum, include the words "Hazardous Waste" .[13]

      • Clearly write out the full chemical name: "2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde" (no abbreviations or formulas).

      • List all constituents and their approximate percentages (e.g., if in solution).

      • Indicate the associated hazards (e.g., Toxic, Irritant).

    • Collect Waste by Form:

      • Unused or Expired Solid Compound: Collect directly in the designated solid hazardous waste container.

      • Contaminated Labware: Items such as pipette tips, gloves, and weigh paper that are contaminated with the compound should be placed in the designated solid chemical waste container.[5]

      • Aqueous and Organic Solutions: Collect liquid waste in a designated liquid hazardous waste container. DO NOT dispose of any amount down the drain.[7] The first rinse of any container that held the pure compound must also be collected as hazardous waste.[7]

    On-Site Storage and Accumulation

    All hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][13]

    • Secure Storage: Keep waste containers tightly closed except when actively adding waste.[5]

    • Secondary Containment: Place liquid waste containers in a larger, chemically compatible tub or tray to contain any potential leaks or spills.[9]

    • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.

    • Volume Limits: Adhere to your institution's limits for waste accumulation (e.g., typically no more than 55 gallons per SAA).[13]

    Disposal Workflow Diagram

    The following diagram outlines the mandatory, compliant workflow for the disposal of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde waste.

    G Disposal Workflow for 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde cluster_generation Point of Generation cluster_collection Waste Collection & Labeling cluster_storage On-Site Accumulation cluster_disposal Final Disposal A Unused/Expired Solid D Select Compatible HDPE Container A->D B Contaminated Labware (Gloves, Tips, etc.) B->D C Liquid Solutions & Reaction Mixtures C->D E Affix 'Hazardous Waste' Label (Full Chemical Name & Hazards) D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment for Liquids G->H I Segregate from Incompatibles H->I J Container Full or Project Complete I->J K Arrange Pickup by Institutional EHS or Licensed Waste Contractor J->K

    Caption: Compliant waste disposal pathway from generation to final pickup.

    Spill and Emergency Procedures

    In the event of a spill, prioritize personnel safety.

    • Small Spill: Alert others in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into your designated hazardous waste container. Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

    • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS department or emergency response team immediately.

    Final Disposal Pathway

    Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[7]

    • Schedule Pickup: Once your waste container is full (approximately 80% capacity) or your project is complete, arrange for a waste pickup through your institution’s EHS office.[5]

    • Professional Disposal: The waste will be handled by trained professionals and transported to a licensed treatment, storage, and disposal facility (TSDF) in accordance with EPA and Department of Transportation (DOT) regulations.[14]

    While some aldehydes can be chemically deactivated, this process constitutes "treatment" of hazardous waste and is strictly regulated by the EPA.[15] Do not attempt any neutralization or deactivation procedures unless you are operating under a specific protocol approved by your EHS department.

    Governing Regulatory Framework

    The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory waste in the United States:

    • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[16] Regulations found in 40 CFR Part 262 (Subpart K for academic labs) detail the requirements for generators.[16]

    • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and waste disposal.[17][18]

    By adhering to this guide and the specific directives of your institutional EHS department, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.

    References

    • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. SciSpace. (2022). Available at: [Link]

    • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025). Available at: [Link]

    • Laboratory Chemical Disposal. Environmental Marketing Services. (2024). Available at: [Link]

    • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025). Available at: [Link]

    • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. PubMed. (2022). Available at: [Link]

    • Laboratory Waste Management: The New Regulations. MedicalLab Management. (2019). Available at: [Link]

    • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry - ACS Publications. (2024). Available at: [Link]

    • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. (n.d.). Available at: [Link]

    • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. (n.d.). Available at: [Link]

    • Hazardous Waste Disposal Guide. Dartmouth College. (n.d.). Available at: [Link]

    • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. (2023). Available at: [Link]

    • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. (2025). Available at: [Link]

    • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. (n.d.). Available at: [Link]

    • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis. (2024). Available at: [Link]

    • Aldehyde Disposal. WasteWise. (n.d.). Available at: [Link]

    • Laboratory Safety Guidance. OSHA. (n.d.). Available at: [Link]

    • SAFETY DATA SHEET - Pyridine-2-carboxaldehyde. Thermo Fisher Scientific. (2025). Available at: [Link]

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. NCBI Bookshelf. (2011). Available at: [Link]

    • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. (n.d.). Available at: [Link]

    • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. National Park Service. (n.d.). Available at: [Link]

    • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. (2026). Available at: [Link]

    • Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. (n.d.). Available at: [Link]

    • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Safety Data Sheet. Loba Chemie. (2021). Available at: [Link]

    • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. (2015). Available at: [Link]

    • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. (2007). Available at: [Link]

    • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. (n.d.). Available at: [Link]

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    Handling

    A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde

    This guide provides essential safety and logistical information for the handling and disposal of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde. Tailored for researchers, scientists, and drug development professi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential safety and logistical information for the handling and disposal of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde. Tailored for researchers, scientists, and drug development professionals, this document goes beyond a simple checklist to offer a framework for risk assessment and procedural excellence in the laboratory.

    Hazard Analysis: A Structurally-Informed Perspective

    • Imidazo[1,2-a]pyridine Core: This heterocyclic system is a common scaffold in medicinal chemistry[1][2][3][4]. Analogs such as 2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde are classified with acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and potential for specific target organ toxicity[5]. The core structure itself necessitates careful handling to avoid skin and eye contact, as well as inhalation of dust or vapors[6].

    • Pyrrolidine Moiety: Pyrrolidine is a cyclic secondary amine that is classified as a flammable liquid and is harmful if swallowed or inhaled. It is known to cause severe skin burns and eye damage[7][8]. Its presence in the target molecule suggests a potential for skin and eye corrosivity.

    • Carbaldehyde Functional Group: Aldehydes as a class of compounds can be irritants and sensitizers. Pyridine-2-carboxaldehyde, a related aromatic aldehyde, is harmful if swallowed, causes skin irritation, serious eye damage, and is toxic if inhaled[9][10].

    Based on this composite analysis, 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde should be handled as a substance with the following potential hazards:

    • Acute toxicity (oral, dermal, inhalation)

    • Severe skin and eye irritation or burns

    • Respiratory tract irritation

    • Potential for allergic skin reaction

    Personal Protective Equipment (PPE): A Multi-layered Defense

    The selection of PPE is not a one-size-fits-all approach but should be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various scenarios.

    Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
    Weighing and preparing solutions Tightly fitting safety goggles with side-shields[6].Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use[11].Laboratory coat, long pants, and closed-toe shoes[11].Not generally required if performed in a certified chemical fume hood.
    Running reactions and transfers Chemical splash goggles. A face shield is recommended for larger volumes or splash-prone procedures[11][12].Double-gloving with compatible chemical-resistant gloves is recommended.Chemical-resistant apron over a laboratory coat.Work should be conducted in a chemical fume hood.
    Work-up and purification (e.g., chromatography) Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber for aldehydes) may be required[13].Chemical-resistant apron over a laboratory coat.All operations should be performed in a well-ventilated fume hood.
    Spill clean-up Full-face respirator with appropriate cartridges[6].Heavy-duty chemical-resistant gloves.Chemical-resistant coveralls or suit[14][15].A full-facepiece airline respirator in positive pressure mode may be necessary depending on the spill size[12].

    Operational Protocols: Ensuring a Safe Workflow

    Engineering Controls and General Hygiene
    • Ventilation: All handling of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde, including weighing, solution preparation, and transfers, must be conducted in a properly functioning chemical fume hood[6][9].

    • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[9].

    • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory[7][8][16]. Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks[7][10].

    Step-by-Step Handling Procedure
    • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

    • Donning PPE: Put on the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or puncture before use[11].

    • Weighing: If the compound is a solid, carefully weigh the required amount in the chemical fume hood. Use anti-static measures if the powder is fine to prevent dispersal[7][16].

    • Solution Preparation: Add the compound to the solvent slowly and in a controlled manner. If the dissolution is exothermic, use an ice bath for cooling.

    • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound or its solutions. Avoid creating dust or aerosols[10].

    • Post-handling: After use, tightly close the container and store it in a designated, well-ventilated area away from incompatible materials[6][9][17].

    • Decontamination: Clean any contaminated surfaces with an appropriate solvent and decontaminating agent.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

    Disposal Plan: Responsible Waste Management

    Improper disposal of chemical waste can have serious environmental and safety consequences.

    Waste Segregation and Collection
    • Solid Waste: Collect any solid waste contaminated with 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (e.g., contaminated filter paper, weighing boats) in a clearly labeled, sealed waste container.

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, labeled, and sealed waste container. Do not mix with incompatible waste streams.

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

    Disposal Procedure
    • All waste must be disposed of through a licensed chemical waste disposal company[6][17].

    • Do not discharge any waste containing this compound into the sewer system[6].

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    Emergency Procedures: Preparedness and Response

    In Case of Exposure
    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[7][17].

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[7][17].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[7][17].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water. Seek immediate medical attention[7][8][16].

    Spill Response
    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department immediately.

    • For small spills, and if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.

    • Ventilate the area and decontaminate the spill site.

    Visual Workflow Guides

    The following diagrams illustrate the decision-making processes for PPE selection and the disposal workflow.

    PPE_Selection_Workflow PPE Selection Workflow start Start: Assess the Task weighing Weighing/ Solution Prep start->weighing reaction Running Reaction/ Transfer start->reaction purification Work-up/ Purification start->purification spill Spill Clean-up start->spill goggles Safety Goggles weighing->goggles gloves Nitrile/Neoprene Gloves weighing->gloves lab_coat Lab Coat weighing->lab_coat fume_hood Fume Hood weighing->fume_hood splash_goggles Splash Goggles reaction->splash_goggles face_shield Face Shield reaction->face_shield reaction->gloves reaction->lab_coat apron Chemical Apron reaction->apron reaction->fume_hood purification->splash_goggles purification->face_shield heavy_gloves Heavy-Duty Gloves purification->heavy_gloves purification->lab_coat purification->apron purification->fume_hood spill->heavy_gloves coveralls Coveralls spill->coveralls respirator Full-Face Respirator spill->respirator

    Caption: PPE Selection Workflow based on laboratory task.

    Disposal_Workflow Disposal Workflow start Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste waste_type->solid Contaminated Labware, PPE liquid Liquid Waste waste_type->liquid Reaction Mixtures, Solvent Rinses sharps Sharps Waste waste_type->sharps Needles, Broken Glass solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container sharps_container Sharps Container sharps->sharps_container licensed_disposal Licensed Chemical Waste Disposal solid_container->licensed_disposal liquid_container->licensed_disposal sharps_container->licensed_disposal

    Caption: Step-by-step waste disposal workflow.

    References

    • 2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde - NextSDS. (n.d.). Retrieved from [Link]

    • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). Retrieved from [Link]

    • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

    • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals - Labour Department. (n.d.). Retrieved from [Link]

    • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications. (2026, January 6). Retrieved from [Link]

    • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

    • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021, January 20). Retrieved from [Link]

    • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. (2024, July 24). Retrieved from [Link]

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